molecular formula C17H20N2 B182925 1-Benzyl-4-phenylpiperazine CAS No. 3074-46-2

1-Benzyl-4-phenylpiperazine

Cat. No.: B182925
CAS No.: 3074-46-2
M. Wt: 252.35 g/mol
InChI Key: VEJWDLHOLWGRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenylpiperazine is a useful research compound. Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJWDLHOLWGRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333529
Record name 1-benzyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3074-46-2
Record name 1-benzyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 1-Benzyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of 1-Benzyl-4-phenylpiperazine, a substituted piperazine derivative. It is intended for researchers, scientists, and professionals in drug development. The guide covers the core physicochemical properties, a plausible synthetic route, and projected pharmacological and metabolic profiles based on data from structurally related compounds. Due to a notable scarcity of specific experimental data for this compound in scientific literature, this guide contextualizes its potential characteristics by referencing the broader class of phenylpiperazine and benzylpiperazine analogues. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity.

Physicochemical Properties

This compound is a chemical compound belonging to the piperazine class. Its fundamental properties have been compiled from established chemical databases.

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.35 g/mol
CAS Number 3074-46-2
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)CC3=CC=CC=C3
InChIKey VEJWDLHOLWGRLH-UHFFFAOYSA-N
Monoisotopic Mass 252.162648646 Da

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is limited, a standard and effective method for creating such N-substituted piperazines is through direct N-alkylation.

General Synthetic Approach

The synthesis can be achieved by the direct N-alkylation of 1-phenylpiperazine with a benzyl halide, such as benzyl chloride or benzyl bromide.[1] The reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acid formed during the reaction.[1]

Synthesis_Workflow Reactant1 1-Phenylpiperazine Conditions Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature Reactant1->Conditions Reactant2 Benzyl Chloride Reactant2->Conditions Product This compound Conditions->Product N-Alkylation Purification Acid-Base Extraction & Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Methods

For the identification and characterization of piperazine derivatives, several analytical techniques are commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for identifying the parent compound and its metabolites in biological samples like urine.[2] The sample typically undergoes hydrolysis, extraction, and derivatization (e.g., acetylation) before analysis.[2]

  • Thin-Layer Chromatography (TLC): A screening technique used for the separation and preliminary identification of piperazine compounds. Visualization is often achieved using an acidified iodoplatinate solution.[3]

Projected Pharmacology

Predicted Mechanism of Action

Piperazine derivatives typically function as monoamine releasing agents and reuptake inhibitors, potentiating neurotransmission of dopamine, norepinephrine, and serotonin.[4] This action is achieved by reversing the direction of monoamine transporters (DAT, NET, and SERT), causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.[6] The benzylpiperazine (BZP) class, for instance, often shows a greater effect on dopamine and norepinephrine systems, while phenylpiperazine analogues can have more pronounced serotonergic activity.[5][7]

MOA_Diagram cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Compound This compound Transporter Monoamine Transporter (DAT/NET/SERT) Compound->Transporter Enters neuron via transporter MA Cytoplasmic Monoamines (DA, NE, 5-HT) Transporter->MA Reverses transporter; blocks reuptake Released_MA Released Monoamines Transporter->Released_MA Increases synaptic concentration VMAT2 VMAT2 VMAT2->MA Efflux from vesicles Vesicle Vesicle (DA, NE, 5-HT) Vesicle->VMAT2 MA->Transporter Efflux into synapse Receptor Postsynaptic Receptors Released_MA->Receptor Binds to receptors

Caption: Projected mechanism of action as a monoamine releasing agent.

Receptor Binding Profile

A comprehensive receptor binding profile for this compound is not available. However, related N-phenylpiperazine derivatives are known to bind to α-adrenergic and serotonergic receptors.[8][9] For context, the binding affinities of some related compounds are presented below.

Table 2: Receptor Binding Affinities of Structurally Related Piperazine Analogs

CompoundReceptorKi (nM)Source
N-benzyl-4-(2-diphenyl)-1-piperazinehexanamideHuman 5-HT₇0.8[10]
Human 5-HT₁ₐ503[10]
Human D₂161[10]
1-PhenylpiperazineRat 5-HT₁ₐ380

Metabolism and Toxicology

Projected Metabolic Pathways

The metabolism of piperazine-based drugs is primarily handled by the cytochrome P450 (CYP) enzyme system in the liver.[11] For benzylpiperazine (BZP), the main metabolic pathways involve hydroxylation of the aromatic rings and N-dealkylation, catalyzed by enzymes such as CYP2D6, CYP1A2, and CYP3A4.[4][7][12] The resulting metabolites can then undergo Phase II conjugation (e.g., glucuronidation or sulfation) before excretion.[11]

Metabolism_Pathway Parent This compound Phase1 Phase I Metabolism (Oxidation, Hydroxylation) Parent->Phase1 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Metabolite1 Hydroxylated Metabolites Phase1->Metabolite1 Phase2 Phase II Metabolism (Glucuronidation, Sulfation) Metabolite1->Phase2 FinalMetabolite Conjugated Metabolites (Excreted in Urine) Phase2->FinalMetabolite

Caption: A generalized metabolic pathway for piperazine derivatives.

Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

Table 3: GHS Hazard Classification for this compound

Hazard CodeHazard StatementClass
H302Harmful if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation
H318Causes serious eye damageSerious eye damage/eye irritation

Source:[13]

Clinical toxicological data is unavailable. For related piperazine stimulants, adverse effects are typically sympathomimetic, including agitation, anxiety, palpitations, confusion, and seizures.[4][7]

Representative Experimental Protocols

The following protocols are representative of methods used to characterize piperazine derivatives and can be adapted for the study of this compound.

Protocol: Radioligand Receptor Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands for specific receptors, such as the 5-HT₇ receptor.[10]

  • Membrane Preparation: Prepare membrane homogenates from cells expressing the receptor of interest (e.g., HEK293 cells with cloned human 5-HT₇ receptors).

  • Incubation: Incubate a small amount of membrane protein (e.g., 5 µg) in a binding buffer (e.g., 50 mmol/L Tris-HCl, 4 mmol/L MgCl₂) with a specific radioligand (e.g., [³H]-SB-269970).

  • Competition: Perform incubations with increasing concentrations of the test compound (this compound) to displace the radioligand.

  • Nonspecific Binding: Determine nonspecific binding in parallel incubations using a high concentration of a known non-radiolabeled ligand (e.g., 25 µmol/L clozapine).[10]

  • Separation: After incubation (e.g., 60 min at 37°C), rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters, and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) value by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Receptor-Rich Membrane Homogenate B Prepare Incubation Tubes: Buffer + Radioligand + Membrane A->B C Add Increasing Concentrations of Test Compound B->C D Incubate (e.g., 60 min at 37°C) C->D E Rapid Filtration (Separate Bound/Free Ligand) D->E F Wash Filters E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (Calculate IC50 and Ki) G->H

Caption: Experimental workflow for a radioligand receptor binding assay.

Protocol: In Vitro CYP Inhibition Assay

This protocol is based on methods used to assess the potential of piperazine compounds to inhibit major Cytochrome P450 isoenzymes.[4][12]

  • System Preparation: Use pooled human liver microsomes as the source of CYP enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing microsomes, a specific probe substrate for the CYP isoenzyme of interest (e.g., dextromethorphan for CYP2D6), and the necessary cofactor (NADPH).[4]

  • Inhibition Test: Add varying concentrations of the test compound (this compound) to the incubation mixture.

  • Controls: Run parallel incubations: a negative control (no inhibitor) and a positive control (a known potent inhibitor for that isoenzyme, e.g., quinidine for CYP2D6).[12]

  • Reaction: Initiate the metabolic reaction by adding NADPH and incubate at 37°C for a defined period.

  • Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: Determine the percent inhibition of enzyme activity caused by the test compound relative to the negative control. Calculate the IC₅₀ value.

Conclusion

This compound is a defined chemical entity with known physicochemical properties. However, there is a significant lack of published experimental data regarding its specific synthesis, pharmacology, metabolism, and toxicology. Based on its structural similarity to other benzyl- and phenylpiperazine derivatives, it is projected to act as a central nervous system stimulant by modulating monoamine neurotransmitter systems. The provided synthesis and analytical protocols offer a framework for future research, which is essential to fully elucidate the compound's pharmacological profile and to accurately assess its potential for therapeutic applications or abuse.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the primary synthesis pathways for 1-benzyl-4-phenylpiperazine, a significant scaffold in medicinal chemistry. The document details three core synthetic strategies: N-alkylation, reductive amination, and Buchwald-Hartwig amination. Each section includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a disubstituted piperazine derivative that serves as a crucial building block in the development of various centrally active agents. The piperazine moiety is a privileged scaffold in drug discovery, and its N-aryl and N-benzyl substitutions can significantly influence the pharmacological profile of the resulting compounds. This guide is intended for researchers and professionals in drug development, offering a detailed overview of the most common and effective methods for the synthesis of this versatile intermediate.

Compound Properties:

PropertyValueReference
Molecular Formula C₁₇H₂₀N₂--INVALID-LINK--
Molecular Weight 252.35 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 3074-46-2--INVALID-LINK--

Synthesis Pathways

Three primary synthetic routes to this compound are discussed, each with its own set of advantages and considerations regarding starting materials, reaction conditions, and scalability.

Pathway 1: N-Alkylation of 1-Phenylpiperazine

This is a direct and often high-yielding approach involving the nucleophilic substitution of a benzyl halide with 1-phenylpiperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

N_Alkylation 1-Phenylpiperazine 1-Phenylpiperazine Product This compound 1-Phenylpiperazine->Product Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., ACN, DMF) Solvent->Product

Diagram 1: N-Alkylation Pathway

Experimental Protocol:

  • To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (1.5-2.0 eq) like potassium carbonate or triethylamine.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (N-Alkylation):

Reactant AReactant BBaseSolventTemp. (°C)Time (h)Yield (%)
1-PhenylpiperazineBenzyl ChlorideK₂CO₃Acetonitrile806~85-95
1-PhenylpiperazineBenzyl BromideEt₃NDichloromethaneRT24~80-90[1]
Pathway 2: Reductive Amination

This one-pot reaction involves the formation of an iminium ion intermediate from 1-phenylpiperazine and benzaldehyde, which is then reduced in situ to the target amine. This method avoids the use of alkyl halides.

Reductive_Amination 1-Phenylpiperazine 1-Phenylpiperazine Product This compound 1-Phenylpiperazine->Product Benzaldehyde Benzaldehyde Benzaldehyde->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Solvent Solvent (e.g., DCE, MeOH) Solvent->Product

Diagram 2: Reductive Amination Pathway

Experimental Protocol:

  • Dissolve 1-phenylpiperazine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[1]

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Quantitative Data (Reductive Amination):

AmineAldehydeReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1-PhenylpiperazineBenzaldehydeNaBH(OAc)₃DCERT24~70-85[1]
1-PhenylpiperazineBenzaldehydeNaBH₄ / Acetic AcidMethanolRT12~65-80
Pathway 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This pathway can be employed to couple 1-benzylpiperazine with an aryl halide like bromobenzene.

Buchwald_Hartwig 1-Benzylpiperazine 1-Benzylpiperazine Product This compound 1-Benzylpiperazine->Product Bromobenzene Bromobenzene Bromobenzene->Product Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Diagram 3: Buchwald-Hartwig Amination Pathway

Experimental Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).

  • Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add 1-benzylpiperazine (1.2 eq) and the aryl halide (e.g., bromobenzene, 1.0 eq).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture to 80-110°C and monitor its progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data (Buchwald-Hartwig Amination):

AmineAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-BenzylpiperazineBromobenzenePd₂(dba)₃ / BINAPNaOtBuToluene10012-24~70-90
1-BenzylpiperazineChlorobenzenePd(OAc)₂ / XPhosK₃PO₄Dioxane11012-24~65-85

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic methodologies. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale, and the functional group tolerance required for more complex derivatives. N-alkylation offers a direct and often high-yielding route. Reductive amination provides a valuable alternative that avoids the use of alkyl halides. The Buchwald-Hartwig amination, while requiring more specialized reagents, offers broad substrate scope and is a powerful tool for C-N bond formation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the efficient and successful synthesis of this important chemical entity.

References

An Examination of the Pharmacological Profile of Phenylpiperazine Derivatives with a Focus on 1-Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: Due to a significant lack of publicly available scientific literature on the specific mechanism of action of 1-Benzyl-4-phenylpiperazine , this guide will focus on the well-characterized, closely related compound, 1-Benzylpiperazine (BZP) . The information presented herein should not be extrapolated to this compound without independent verification.

Introduction to Phenylpiperazine Derivatives

The piperazine derivatives are a broad class of synthetic compounds, many of which exhibit psychoactive properties.[1][2] These "designer drugs" are primarily known for their stimulant effects, which are mediated through the potentiation of central dopamine, serotonin, and noradrenaline neurotransmission.[1][2] Members of this class, such as 1-Benzylpiperazine (BZP), 1,3-trifluoromethylphenylpiperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP), have been identified as novel psychoactive substances.[1] While structurally similar to amphetamines, their potency is generally lower.[2][3] The toxicity of these compounds is primarily linked to their sympathomimetic effects, leading to symptoms such as palpitations, agitation, anxiety, and in severe cases, seizures and hyperthermia.[1]

The Mechanism of Action of 1-Benzylpiperazine (BZP)

1-Benzylpiperazine (BZP) is a synthetic stimulant that has been sold as a recreational drug.[3] Its effects are comparable to those of amphetamine, though it is less potent.[4] The primary mechanism of action of BZP involves the modulation of monoamine neurotransmitters in the brain.

Monoamine Transporter Activity

BZP interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to the release of these neurotransmitters from presynaptic neurons and, to a lesser extent, the inhibition of their reuptake.[4][5] This results in an increased concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to its stimulant effects.[2] BZP shows a greater effect on dopamine release compared to other monoamines.[2]

Receptor Agonism

In addition to its effects on monoamine transporters, BZP also acts as a non-selective agonist at a variety of serotonin receptors.[4][6] This interaction with serotonergic pathways contributes to its overall pharmacological profile.

Quantitative Pharmacological Data for 1-Benzylpiperazine (BZP)

The following table summarizes the available quantitative data for the interaction of BZP with monoamine transporters.

TargetAssay TypeParameterValue (nM)Reference
Dopamine Transporter (DAT)Neurotransmitter ReleaseEC50175[4]
Norepinephrine Transporter (NET)Neurotransmitter ReleaseEC5062[4]
Serotonin Transporter (SERT)Neurotransmitter ReleaseEC506050[4]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol provides a generalized method for determining the binding affinity of a compound to a specific receptor, based on methodologies described for related piperazine derivatives.[7][8]

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a piperazine derivative) for a specific receptor (e.g., a serotonin or dopamine receptor).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]-pentazocine for σ1 receptors).[8]

  • Test compound (1-Benzylpiperazine or other derivatives).

  • Non-specific binding control (a high concentration of a known ligand, e.g., haloperidol).[8]

  • Assay buffer (e.g., 50 mmol/L Tris-HCl, pH 7.4).[7]

  • Scintillation fluid.

  • Scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, add the cell membranes, the radioligand at a concentration close to its dissociation constant (Kd), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action of 1-Benzylpiperazine (BZP)

The following diagrams illustrate the key molecular interactions and pathways involved in the mechanism of action of BZP.

BZP_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP 1-Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake & Promotes Efflux Dopamine Dopamine DAT->Dopamine Release Norepinephrine Norepinephrine NET->Norepinephrine Release Serotonin Serotonin SERT->Serotonin Release Dopamine_vesicle Dopamine Norepinephrine_vesicle Norepinephrine Serotonin_vesicle Serotonin Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binds Norepinephrine_receptor Adrenergic Receptors Norepinephrine->Norepinephrine_receptor Binds Serotonin_receptor Serotonin Receptors Serotonin->Serotonin_receptor Binds Cellular Response Cellular Response Dopamine_receptor->Cellular Response Activates Norepinephrine_receptor->Cellular Response Activates Serotonin_receptor->Cellular Response Activates

Caption: Molecular mechanism of 1-Benzylpiperazine (BZP) at the synapse.

Experimental_Workflow_Binding_Assay start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing Receptor) start->prepare_membranes prepare_radioligand Prepare Radioligand (e.g., [3H]-ligand) start->prepare_radioligand prepare_compound Prepare Serial Dilutions of Test Compound (BZP) start->prepare_compound incubation Incubate: Membranes + Radioligand + Test Compound prepare_membranes->incubation prepare_radioligand->incubation prepare_compound->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End: Determine Affinity analysis->end

Caption: Workflow for a radioligand binding assay.

Conclusion

While a detailed pharmacological profile of this compound remains elusive in the current scientific literature, the study of its close analogue, 1-Benzylpiperazine (BZP), provides a foundational understanding of how this class of compounds may interact with neuronal systems. The primary mechanism of BZP is the enhancement of dopaminergic, noradrenergic, and serotonergic neurotransmission through interaction with their respective transporters. Further research is required to specifically elucidate the mechanism of action of this compound and to determine its unique pharmacological properties.

References

The Therapeutic Potential of 1-Benzyl-4-phenylpiperazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Pharmacological Activity, and Therapeutic Applications

The 1-benzyl-4-phenylpiperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and potential therapeutic uses of this compound derivatives for researchers, scientists, and drug development professionals. We delve into their interactions with key biological targets, including sigma receptors, histone deacetylase 6 (HDAC6), and acetylcholinesterase (AChE), presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Therapeutic Targets and Pharmacological Activity

Derivatives of the this compound core have been investigated for their potential to modulate various biological targets implicated in a range of diseases, from neurodegenerative disorders to cancer. The following sections summarize the quantitative data on their activity against key targets.

Sigma Receptor Ligands

Sigma receptors, particularly the sigma-1 (σ1) subtype, are implicated in numerous neurological and psychiatric conditions.[1] Several 1-benzylpiperazine derivatives have been synthesized and evaluated for their affinity and selectivity for sigma receptors.

Table 1: Sigma Receptor (σR) Binding Affinities of Benzylpiperazine Derivatives [2]

CompoundRLinker (n)Kᵢ σ₁ (nM)Kᵢ σ₂ (nM)Selectivity (Kᵢ σ₂/Kᵢ σ₁)
13 4-OCH₃12.5 ± 0.3178 ± 1571
14 4-OCH₃21.8 ± 0.2456 ± 38253
15 4-OCH₃31.6 ± 0.11418 ± 120886
16 4-OCH₃43.2 ± 0.4987 ± 85308
20 4-OCH₃-4.5 ± 0.5654 ± 55145
21 H15.1 ± 0.6432 ± 3785
22 H23.9 ± 0.4789 ± 67202
24 4-OH16.8 ± 0.7423 ± 3662
Haloperidol --3.4 ± 0.318.5 ± 1.55.4

Kᵢ values are expressed as mean ± SD of three independent experiments.[2]

Notably, compound 15 demonstrated the highest affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and a significant improvement in selectivity over the σ₂ receptor compared to the lead compound.[2]

Histone Deacetylase 6 (HDAC6) Inhibitors

Inhibition of histone deacetylase 6 (HDAC6) is a promising therapeutic strategy for neurodegenerative diseases.[3] A series of benzylpiperazine derivatives have been designed and synthesized as CNS-penetrant and selective HDAC6 inhibitors.

Table 2: Structure-Activity Relationship of Benzylpiperazine Derivatives as HDAC6 Inhibitors [3]

CompoundRnHDAC6 IC₅₀ (µM)HDAC1 IC₅₀ (µM) (Selectivity)HDAC4 IC₅₀ (µM) (Selectivity)hERG IC₅₀ (µM)
1 (KH-259) Me10.26 ± 0.246.7 ± 0.5 (26)7.9 ± 0.8 (30)>100
2 Ph10.11 ± 0.0134.4 ± 0.21 (40)4.4 ± 0.57 (40)0.66 ± 0.08
3 Ph20.33 ± 0.0564.8 ± 0.16 (15)3.0 ± 0.29 (9)-
4 Ph30.58 ± 0.0353.8 ± 0.23 (7)1.9 ± 0.14 (3)-
5 Ph40.43 ± 0.0435.5 ± 0.23 (13)5.0 ± 0.52 (12)-
8 H10.26 ± 0.02810.4 ± 1.3 (40)9.2 ± 0.37 (35)73.1 ± 12.1

Data are expressed as the mean ± SD (n = 3). Selectivity is the ratio of IC₅₀ values for HDAC1 or HDAC4 over HDAC6.[3]

The study identified compound 1 (KH-259) as an isozyme-selective and CNS-penetrant HDAC6 inhibitor with a favorable safety profile, showing significantly reduced hERG inhibition.[3]

Acetylcholinesterase (AChE) Inhibitors

Targeting acetylcholinesterase is a key strategy in the symptomatic treatment of Alzheimer's disease. Research into 1-benzylpiperidine derivatives, structurally related to the this compound core, has yielded potent AChE inhibitors.

Table 3: Anti-AChE Activity of 1-Benzylpiperidine Derivatives [4][5]

CompoundRIC₅₀ (nM)Selectivity (AChE/BuChE)
19 4-(benzoylamino)phthalimido1.2~34,700
21 N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino0.5618,000
13e (E2020) (5,6-dimethoxy-1-oxoindan-2-yl)methyl5.71,250

Compound 21 was identified as one of the most potent inhibitors of acetylcholinesterase with an IC₅₀ of 0.56 nM and excellent selectivity over butyrylcholinesterase (BuChE).[5]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through their interaction with key neurotransmitter systems, such as the dopaminergic and serotonergic pathways.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle D1_R D1 Receptor Dopamine_Vesicle->D1_R Dopamine D2_R D2 Receptor Dopamine_Vesicle->D2_R DAT DAT AC Adenylyl Cyclase D1_R->AC + D2_R->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified Dopamine Signaling Pathway.

Dopamine receptors are G protein-coupled receptors (GPCRs) that are prominent in the central nervous system.[6] D1-like receptors (D1 and D5) are coupled to Gαs/olf and stimulate adenylyl cyclase, leading to increased cAMP levels.[7][8] D2-like receptors (D2, D3, and D4) are coupled to Gαi/o and inhibit adenylyl cyclase.[7][8]

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle HT1A_R 5-HT1A Receptor Serotonin_Vesicle->HT1A_R Serotonin HT2A_R 5-HT2A Receptor Serotonin_Vesicle->HT2A_R SERT SERT AC Adenylyl Cyclase HT1A_R->AC - PLC Phospholipase C HT2A_R->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Downstream_Effects Downstream Effects cAMP->Downstream_Effects IP3_DAG->Downstream_Effects

Caption: Simplified Serotonin Signaling Pathways.

Serotonin (5-HT) receptors are a diverse group of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel).[9] 5-HT1A receptors are typically coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. 5-HT2A receptors are coupled to Gαq, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and related compounds.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the σ₁ receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from guinea pig liver) start->prep_membranes incubation Incubate Membranes with: - Radioligand ([³H]-(+)-pentazocine) - Test Compound (varying concentrations) - Buffer prep_membranes->incubation filtration Separate Bound and Free Ligand (Rapid vacuum filtration) incubation->filtration counting Quantify Radioactivity (Scintillation counting) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ values) counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

1. Materials:

  • Receptor Source: Guinea pig liver membranes, which express high levels of σ₁ receptors.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[2]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (e.g., 2 nM), and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro HDAC6 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against HDAC6.

1. Materials:

  • Enzyme: Recombinant human HDAC6.

  • Substrate: Fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine linked to a quenched fluorophore).

  • Developer Solution.

  • Assay Buffer.

  • Positive Control Inhibitor: A known HDAC6 inhibitor (e.g., Tubastatin A).

  • Test Compounds: Serially diluted.

  • 96-well black microplate.

  • Fluorescence plate reader.

2. Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HDAC6 enzyme. Include wells for a no-enzyme control, a vehicle control (no inhibitor), and a positive control inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the compounds to interact with the enzyme.

  • Initiation of Reaction: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for approximately 15 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (from the no-enzyme control) from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of AChE activity.

1. Materials:

  • Enzyme: Acetylcholinesterase (e.g., from electric eel).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Positive Control Inhibitor: A known AChE inhibitor (e.g., Donepezil).

  • Test Compounds: Serially diluted.

  • 96-well clear microplate.

  • Absorbance microplate reader.

2. Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the AChE solution. Include wells for a blank (no enzyme), a negative control (no inhibitor), and a positive control.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add the substrate (ATCI) and the chromogen (DTNB) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 5-10 minutes) to determine the reaction rate.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound compared to the negative control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective activity against a range of important biological targets, highlighting their potential for the treatment of complex CNS disorders. The provided quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a valuable resource for researchers and drug development professionals working to advance new therapies based on this versatile chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial in translating their preclinical promise into clinical success.

References

The Neuropharmacology of 1-Benzyl-4-phenylpiperazine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct early-stage research on the neuropharmacology of 1-Benzyl-4-phenylpiperazine is limited in publicly available scientific literature. This guide provides an in-depth overview of the neuropharmacology of its close structural analogs, primarily 1-benzylpiperazine (BZP) and various N-phenylpiperazine derivatives. The data and experimental protocols presented herein are derived from studies on these analogs and should be interpreted as a predictive guide for the potential neuropharmacological profile of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, summarizing the current understanding of the mechanism of action, receptor binding affinities, and experimental methodologies relevant to this class of compounds.

Core Neuropharmacology: Mechanism of Action

Derivatives of benzylpiperazine and phenylpiperazine are known to primarily act as modulators of monoaminergic systems in the central nervous system (CNS). Their effects are largely attributed to their interactions with dopamine and serotonin receptors and transporters.[1][2]

1-benzylpiperazine (BZP) exhibits a complex mechanism of action, functioning as a releaser of dopamine and norepinephrine, and to a lesser extent, serotonin, by acting on their respective transporters (DAT, NET, and SERT).[2][3] This action increases the extracellular concentrations of these neurotransmitters, leading to stimulant effects. BZP is also a non-selective agonist at various serotonin receptors.[3]

N-phenylpiperazine derivatives, on the other hand, often display direct receptor binding activity.[4][5][6] Depending on the substitutions on the phenyl ring and the piperazine nitrogen, these compounds can act as agonists, partial agonists, or antagonists at dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT7, etc.) receptor subtypes.[7][8] Many N-phenylpiperazine analogs have been investigated for their potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases due to their ability to selectively target specific receptor subtypes.[5][6]

Quantitative Data: Receptor Binding Affinities

The following tables summarize the receptor binding affinities (Ki, in nM) of selected 1-benzylpiperazine and N-phenylpiperazine analogs for various CNS receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of N-Phenylpiperazine Analogs at Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D3 vs. D2 SelectivityReference
Analog 1 (Compound 6a) >15000.2~7500-fold[9]
Analog 2 (LS-3-134) ~300.2>150-fold[9]
Analog 3 (WW-III-55) >160020>800-fold[6]
Aripiprazole (reference) ---[5]
Haloperidol (reference) ---[5]

Table 2: Binding Affinities of N-Phenylpiperazine Analogs at Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)Reference
Analog 4 (Compound 24) 4>100-[8]
Analog 5 (Compound 7a) 14.3--[10]
Analog 6 (Compound 6a) 199--[10]
8-OH-DPAT (reference) ---[6]

Experimental Protocols

Radioligand Binding Assay for CNS Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound or its analogs) for a specific CNS receptor.[11][12][13]

1. Materials:

  • Cell Membranes: HEK-293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

  • Assay Buffer: Typically a Tris-HCl buffer (50 mM, pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Test Compound: The compound to be evaluated, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: A 96-well cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the receptor of interest on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of an unlabeled competitor).

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DAT DAT DA->DAT D2R D2 Receptor DA->D2R Binding DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_vesicle->DA Release BZP_analog BZP Analog BZP_analog->DAT Inhibition/Reversal Signaling Downstream Signaling D2R->Signaling

Figure 1: Simplified Dopaminergic Synapse Signaling Pathway.

experimental_workflow prep 1. Prepare Reagents (Membranes, Radioligand, Buffers) setup 2. Set up 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubate 3. Incubate at Defined Temperature and Time setup->incubate filter 4. Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash 5. Wash Filters with Cold Buffer filter->wash count 6. Measure Radioactivity with Scintillation Counter wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) for Receptor Affinity cluster_substitutions Substitutions Core Phenylpiperazine Core Phenyl_sub Phenyl Ring Substitution Core->Phenyl_sub Piperazine_sub Piperazine N-substitution Core->Piperazine_sub Affinity Receptor Affinity Phenyl_sub->Affinity Modulates Piperazine_sub->Affinity Modulates

Figure 3: Logical Relationship in SAR for Phenylpiperazine Analogs.

References

The Pivotal Role of the Benzyl Group: A Deep Dive into the Structure-Activity Relationship of 1-Benzyl-4-phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-benzyl-4-phenylpiperazine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds. The strategic manipulation of the 1-benzyl and 4-phenyl moieties has yielded a diverse array of pharmacologically active agents targeting a range of biological systems, from central nervous system (CNS) receptors to cancer cells.

Core Structure and Synthetic Strategy

The this compound core provides a versatile template for medicinal chemists. The synthesis of these derivatives typically involves the N-alkylation of a 4-phenylpiperazine precursor with a substituted benzyl halide or a related electrophile. Alternatively, coupling reactions between a 1-benzylpiperazine and a substituted phenyl boronic acid or halide can be employed. The flexibility of these synthetic routes allows for systematic modifications at both the benzyl and phenyl rings, as well as the piperazine core itself, enabling a thorough exploration of the SAR.

G 4-Phenylpiperazine 4-Phenylpiperazine N-Alkylation N-Alkylation 4-Phenylpiperazine->N-Alkylation Substituted Benzyl Halide Substituted Benzyl Halide Substituted Benzyl Halide->N-Alkylation This compound Derivative This compound Derivative N-Alkylation->this compound Derivative G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki) G D2 Agonist D2 Agonist D2 Receptor D2 Receptor D2 Agonist->D2 Receptor Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP  Inhibition ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response G 5-HT1A Agonist 5-HT1A Agonist 5-HT1A Receptor 5-HT1A Receptor 5-HT1A Agonist->5-HT1A Receptor Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP  Inhibition ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response

1-Benzyl-4-phenylpiperazine: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-phenylpiperazine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design of a diverse array of centrally acting agents. Its inherent structural features, combining a benzyl moiety and a phenylpiperazine pharmacophore, allow for systematic modifications to achieve desired potency and selectivity at various biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, structure-activity relationships (SAR), and its application in the development of ligands for key neurological targets, with a particular focus on sigma receptors and monoamine transporters.

Introduction to the this compound Scaffold

The this compound moiety is a recognized pharmacophore with significant psychoactive properties. Derivatives of this scaffold are known to interact with a range of central nervous system (CNS) targets, including dopamine, serotonin, and norepinephrine transporters, as well as various G-protein coupled receptors (GPCRs) and the sigma receptor family. The versatility of this scaffold stems from the ability to readily modify both the benzyl and phenyl rings, as well as the piperazine core, allowing for the fine-tuning of pharmacological activity. This adaptability has made it an attractive starting point for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common and straightforward method involves the N-alkylation of piperazine with benzyl chloride.

General Synthetic Workflow

The overall process for synthesizing and evaluating a library of this compound derivatives typically follows a structured workflow from initial synthesis to biological characterization.

G cluster_synthesis Synthesis cluster_screening Pharmacological Screening start Starting Materials (Piperazine, Benzyl Halide) reaction N-Alkylation Reaction start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup characterization Structural Characterization (NMR, MS) workup->characterization binding_assays Primary Screening: Radioligand Binding Assays (Sigma, DAT, SERT, NET) characterization->binding_assays Test Compounds functional_assays Secondary Screening: Functional Assays (e.g., Uptake Inhibition, cAMP) binding_assays->functional_assays in_vivo In Vivo Studies (Animal Models of Disease) functional_assays->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization Lead Compound Identification

General workflow for the synthesis and screening of a this compound library.

Detailed Experimental Protocol: Synthesis of 1-Benzylpiperazine

This protocol describes a well-established method for the synthesis of the parent 1-benzylpiperazine.[1]

Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride monohydrate

  • Benzyl chloride (freshly distilled)

  • Absolute ethanol

  • Dry hydrogen chloride gas

  • 5N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Dry benzene

Procedure:

  • In a 250-mL Erlenmeyer flask, warm a solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol in a water bath at 65°C.

  • Dissolve 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate in the warm solution with swirling.[1]

  • While maintaining the temperature at 65°C, add 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride over 5 minutes with vigorous swirling or stirring. The formation of white needles should begin almost immediately.[1]

  • Continue stirring the solution at 65°C for an additional 25 minutes.

  • Cool the reaction mixture and then place it in an ice bath for approximately 30 minutes without stirring.

  • Collect the crystals of piperazine dihydrochloride monohydrate by suction filtration, wash them with three 10-ml portions of ice-cold absolute ethanol, and then dry.

  • Cool the combined filtrate and washings in an ice bath and treat with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride.[1]

  • After thorough mixing, cool the solution for 10–15 minutes in an ice bath to precipitate the 1-benzylpiperazine dihydrochloride.

  • Collect the precipitated white plates by suction filtration, wash with dry benzene, and dry. The product melts at about 280°C with decomposition.[1]

  • To obtain the free base, dissolve the 1-benzylpiperazine dihydrochloride salt in 50 ml of water and make the solution alkaline (pH > 12) with approximately 60 ml of 5N sodium hydroxide.[1]

  • Extract the aqueous solution twelve times with 20-ml portions of chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain a pale-brown oil.

  • Purify the oil by distillation at reduced pressure. The pure 1-benzylpiperazine boils at 122–124°C/2.5 mm.[1]

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly dependent on the nature and position of substituents on both the benzyl and phenyl rings. These modifications influence the affinity and selectivity of the compounds for their biological targets.

Substitutions on the Benzyl Ring

Modifications to the benzyl ring have a significant impact on the interaction with various receptors and transporters. For instance, in the context of sigma (σ) receptors, the presence and position of electron-donating or electron-withdrawing groups can modulate binding affinity and selectivity.

Substitutions on the Phenylpiperazine Moiety

The phenylpiperazine portion of the scaffold is a well-known pharmacophore for a variety of CNS targets, particularly serotonin and dopamine receptors. Substituents on this phenyl ring are critical for determining the receptor subtype selectivity. For example, methoxy or chloro substituents at the ortho or meta positions are common in ligands targeting serotonergic and dopaminergic systems.

Pharmacological Profile and Quantitative Data

Derivatives of the this compound scaffold have been investigated for their activity at a range of biological targets. The following tables summarize the available quantitative data for selected derivatives, primarily focusing on their binding affinities for sigma receptors and monoamine transporters.

Sigma (σ) Receptor Binding Affinities

The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are attractive targets for the treatment of various CNS disorders, including neuropathic pain and neurodegenerative diseases. Several this compound derivatives have shown high affinity and selectivity for these receptors.

CompoundR Group on Benzyl RingR' Group on Phenyl Ringσ₁ Ki (nM)σ₂ Ki (nM)σ₂/σ₁ Selectivity Ratio
Compound 8 (Lead) 4-MethoxyPhenyl2.1907432
Compound 15 4-Methoxy3-Cyclohexylpropanoyl1.61417886
Compound 24 4-Hydroxymethyl5-Phenylpentanoyl3.91650423

Data for compounds 8, 15, and 24 are from a study on benzylpiperazinyl derivatives as σ₁ receptor ligands.

Monoamine Transporter Affinities

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are key regulators of monoaminergic neurotransmission and are important targets for antidepressants and stimulants. While specific data for a broad range of this compound derivatives at these transporters is limited in the public domain, the parent compound, benzylpiperazine (BZP), is known to interact with these transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Benzylpiperazine (BZP) ~200-1000~1000-5000~100-500

Note: The Ki values for BZP can vary depending on the experimental conditions and are presented here as an approximate range based on available literature.

Key Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The modulation of dopaminergic and serotonergic systems is of particular importance.

Dopaminergic Signaling Pathway

Interaction with the dopamine transporter (DAT) or dopamine receptors (e.g., D₂, D₃) can significantly alter dopaminergic neurotransmission. Inhibition of DAT by a this compound derivative would lead to an increase in synaptic dopamine levels, potentiating downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa TH da_vesicle Dopamine (in vesicle) ldopa->da_vesicle DDC da_synapse Dopamine da_vesicle->da_synapse Release dat Dopamine Transporter (DAT) Target of BZP derivatives dat->da_vesicle Recycling da_synapse->dat Reuptake d2_receptor Dopamine D2 Receptor da_synapse->d2_receptor Binds g_protein Gi/o Protein d2_receptor->g_protein ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka downstream Downstream Effects pka->downstream G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan ht5 5-HTP tryptophan->ht5 TPH ht_vesicle Serotonin (5-HT, in vesicle) ht5->ht_vesicle AADC ht_synapse Serotonin (5-HT) ht_vesicle->ht_synapse Release sert Serotonin Transporter (SERT) Target of BZP derivatives sert->ht_vesicle Recycling ht_synapse->sert Reuptake ht1a_receptor 5-HT1A Receptor ht_synapse->ht1a_receptor Binds g_protein Gi/o Protein ht1a_receptor->g_protein ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka downstream Downstream Effects pka->downstream

References

Preliminary In-Vitro Studies of 1-Benzyl-4-phenylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in-vitro studies have been published specifically for 1-Benzyl-4-phenylpiperazine. The following guide is a synthesized overview based on the known pharmacology of structurally similar compounds, primarily N-benzylpiperazine (BZP) and other phenylpiperazine derivatives. The experimental data presented is hypothetical and intended for illustrative purposes, while the protocols and pathways are based on established methodologies for this class of compounds.

Introduction

This compound is a derivative of piperazine, a class of compounds known for their diverse pharmacological activities, often targeting central nervous system receptors and transporters.[1] Structurally related compounds, such as N-benzylpiperazine (BZP), are known to act as stimulants, primarily through their interaction with dopaminergic and serotonergic systems.[2][3][4] This guide provides a comprehensive overview of potential preliminary in-vitro studies for this compound, including hypothesized data, detailed experimental protocols, and relevant signaling pathways.

Core Pharmacological Profile (Hypothesized)

Based on its structural similarity to other psychoactive piperazine derivatives, this compound is hypothesized to interact with monoamine transporters and various G-protein coupled receptors (GPCRs).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key in-vitro assays.

Table 1: Receptor Binding Affinity (Ki in nM)

Target[³H]-LigandHypothetical Ki (nM)
Dopamine Transporter (DAT)[³H]-WIN 35,428150
Serotonin Transporter (SERT)[³H]-Citalopram650
Norepinephrine Transporter (NET)[³H]-Nisoxetine800
Serotonin Receptor 5-HT₂ₐ[³H]-Ketanserin250
Serotonin Receptor 5-HT₂꜀[³H]-Mesulergine400
Sigma-1 Receptor (σ₁)[³H]-Pentazocine85

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀ in nM)

Transporter[³H]-SubstrateHypothetical IC₅₀ (nM)
Dopamine Transporter (DAT)[³H]-Dopamine200
Serotonin Transporter (SERT)[³H]-Serotonin900
Norepinephrine Transporter (NET)[³H]-Norepinephrine1200

Table 3: Functional Activity (EC₅₀/IC₅₀ in nM)

AssayTargetResponseHypothetical Value (nM)
Monoamine ReleaseDATEC₅₀175
Monoamine ReleaseNETEC₅₀62
Monoamine ReleaseSERTEC₅₀6050
Calcium Mobilization5-HT₂ₐEC₅₀ (Agonist)500
cAMP ProductionD₂ ReceptorIC₅₀ (Antagonist)>1000

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.[5][6]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at various CNS targets.

Methodology:

  • Membrane Preparation:

    • Cells stably expressing the target receptor (e.g., HEK-293 cells) or homogenized brain tissue (e.g., rat striatum for DAT) are lysed in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[7]

    • Protein concentration is determined using a standard method like the BCA assay.[7]

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding sites.[5]

    • The mixture is incubated to reach equilibrium (e.g., 60 minutes at room temperature).[7]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.[7]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[9][10]

Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine, serotonin, and norepinephrine uptake.

Methodology:

  • Cell Culture:

    • HEK-293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to near confluency in 96-well plates.[9]

  • Uptake Inhibition Assay:

    • Cells are washed with a Krebs-HEPES buffer.

    • Cells are pre-incubated with increasing concentrations of this compound or a reference inhibitor for a short period (e.g., 10 minutes).[10]

    • A fixed concentration of the respective radiolabeled substrate ([³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) is added to initiate the uptake reaction.[9]

    • The uptake is allowed to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed to release the internalized radiolabeled substrate.

  • Quantification and Analysis:

    • The amount of radioactivity in the cell lysate is measured by liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., GBR 12909 for DAT).

    • IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized mechanism of action and experimental workflows for this compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron BPP This compound DAT Dopamine Transporter (DAT) BPP->DAT Blocks Reuptake Dopamine_cyto Cytosolic Dopamine BPP->Dopamine_cyto Induces Efflux VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Packaging Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto->VMAT2 Uptake Dopamine_cyto->Dopamine_synapse Efflux Dopamine_synapse->DAT Reuptake D_Receptor Dopamine Receptors Dopamine_synapse->D_Receptor Signaling Downstream Signaling D_Receptor->Signaling Activation

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

G start Start prep_membranes Prepare Cell Membranes Expressing Target Receptor start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

G start Start plate_cells Plate Transporter-Expressing Cells in 96-Well Plates start->plate_cells pre_incubate Pre-incubate Cells with Test Compound plate_cells->pre_incubate add_substrate Add Radiolabeled Neurotransmitter Substrate pre_incubate->add_substrate incubate Incubate for a Defined Time (e.g., 10 min) add_substrate->incubate terminate Terminate Uptake by Washing with Cold Buffer incubate->terminate lyse Lyse Cells to Release Internalized Substrate terminate->lyse count Quantify Radioactivity (Scintillation Counting) lyse->count analyze Calculate IC50 count->analyze end End analyze->end

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Conclusion

References

Methodological & Application

Application Note: HPLC Analysis of 1-Benzyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-phenylpiperazine is a derivative of piperazine, a class of compounds with a wide range of pharmacological activities. Due to its structural similarity to other psychoactive piperazines, there is a need for reliable analytical methods for its identification and quantification in various samples, including pharmaceutical preparations and research materials. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds, offering high resolution and sensitivity. This application note describes a reversed-phase HPLC (RP-HPLC) method for the analytical detection of this compound.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. In this case, a gradient elution with a mixture of acetonitrile and water, acidified with formic acid, is employed. The this compound is separated from other components in the sample based on its hydrophobicity. Detection is achieved using a UV detector, as the aromatic rings in the molecule absorb UV light.

Data Presentation

The following table summarizes typical HPLC conditions for the analysis of this compound and structurally related compounds, which form the basis for the recommended protocol.

ParameterCondition 1 (Adapted for this compound)Condition 2 (for a related compound)[1]Condition 3 (for 1-Benzylpiperazine)[2][3]
HPLC System Standard HPLC with UV DetectorHPLC with UV DetectorLC-ESI-MS
Column X-Bridge C18, 150 x 4.6 mm, 5 µmSymmetry C18, 75 x 4.6 mm, 3.5 µmSynergi Polar-RP C18, 150 x 2.0 mm, 4 µm[3]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water[3]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile[3]
Gradient 20% B to 98% B over 7 min50% B to 98% B over 3.5 min15% B to 60% B over 2.5 min[3]
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min[3]
Column Temp. 35°CNot Specified35°C[3]
Detection UV at 210 nm and 254 nmUV at 210.4 nmESI-MS[3]
Injection Vol. 10 µLNot Specified1 µL[3]
Retention Time ~10.9 min (expected)[1]5.0 min1.073 min (for BZP)[3]

Experimental Protocol

This protocol provides a detailed methodology for the analytical detection of this compound by HPLC.

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • X-Bridge C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (ACS grade).

  • Deionized water (18.2 MΩ·cm).

2. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and make up to the mark with deionized water.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: X-Bridge C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)

  • Gradient Program:

    • 0.0 min: 80% A, 20% B

    • 2.0 min: 80% A, 20% B

    • 9.0 min: 2% A, 98% B

    • 16.0 min: 2% A, 98% B

    • 17.0 min: 80% A, 20% B

    • 20.0 min: 80% A, 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

5. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to ensure a clean baseline.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Acetonitrile Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute Filter Filter Sample Dissolve_Sample->Filter HPLC HPLC System Dilute->HPLC Filter->HPLC Column C18 Column HPLC->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification

Caption: HPLC analytical workflow for this compound.

HPLC_System Solvent_A Mobile Phase A (0.1% Formic Acid in Water) Pump Gradient Pump Solvent_A->Pump Solvent_B Mobile Phase B (Acetonitrile) Solvent_B->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column (Thermostatted) Autosampler->Column Detector UV Detector Column->Detector Data_System Data System Detector->Data_System Waste Waste Detector->Waste

Caption: Schematic of the HPLC system components.

References

Application Note and Protocol for the Quantification of 1-Benzyl-4-phenylpiperazine using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 1-Benzyl-4-phenylpiperazine (BPP) in solution using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is adapted from established protocols for related piperazine derivatives and is designed to provide a robust and reliable framework for researchers in pharmaceutical development, forensic science, and toxicology. This application note includes a comprehensive experimental protocol, a summary of key quantitative parameters, and a visual representation of the analytical workflow.

Introduction

This compound is a disubstituted piperazine derivative. Accurate and precise quantification of this and related compounds is crucial for various fields, including drug development, pharmacokinetic studies, and the monitoring of designer drugs. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This protocol outlines a GC-MS method for the quantification of this compound, leveraging the known gas chromatographic behavior and mass spectrometric fragmentation of similar piperazine compounds.

Experimental Protocol

This protocol is a comprehensive guide for the quantification of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Internal Standard (IS): 1-Benzylpiperazine-d7 (Bzp-d7) or a structurally similar compound with a distinct mass spectrum.

  • Methanol (HPLC or GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution of BPP (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Bzp-d7) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards at concentrations of, for example, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) from a separate weighing of the BPP standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of the sample (e.g., in a buffer solution), add a known amount of the internal standard working solution.

  • Add 1 mL of 0.1 M phosphate buffer (pH 7.4).

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer (bottom layer) to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol. The sample is now ready for GC-MS analysis.

GC-MS Parameters
  • Inlet:

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the BPP to the peak area of the internal standard against the concentration of the BPP standards.

  • Quantification: Determine the concentration of BPP in the samples by interpolating the peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. The mass-to-charge ratios are based on the predicted fragmentation pattern of the molecule, drawing parallels with the known fragmentation of N-benzyl-phenylpiperazine. The molecular weight of this compound is 252.35 g/mol .[1]

ParameterValueReference / Justification
Analyte This compound-
Molecular Weight 252.35 g/mol [1]
Internal Standard 1-Benzylpiperazine-d7 (Bzp-d7)Structurally similar, deuterated
Quantification Ion (m/z) 91Characteristic fragment of the benzyl group
Qualifier Ion 1 (m/z) 161Fragment from the phenylpiperazine moiety
Qualifier Ion 2 (m/z) 252Molecular Ion (M+)
Retention Time Approx. 10-12 minBased on similar compounds and GC program
Limit of Detection (LOD) To be determinedEmpirically determined (typically low ng/mL)
Limit of Quantification (LOQ) To be determinedEmpirically determined (typically mid-low ng/mL)
Linearity (R²) > 0.99Expected for a validated method

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_solution Prepare BPP & IS Stock Solutions working_standards Prepare Working Calibration Standards stock_solution->working_standards qc_samples Prepare QC Samples stock_solution->qc_samples sample_prep Sample Preparation (LLE or SPE) gc_ms_analysis Inject into GC-MS sample_prep->gc_ms_analysis data_acquisition Data Acquisition (SIM Mode) gc_ms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify BPP in Samples calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Workflow for the GC-MS quantification of this compound.

Logical Relationship of Key Method Parameters

This diagram shows the relationship between the different components of the GC-MS method.

Method_Parameters GC Gas Chromatograph Inlet: Splitless, 280°C Oven: Temp. Program Carrier Gas: He, 1.2 mL/min Column GC Column DB-5ms 30m x 0.25mm x 0.25µm GC->Column Separation MS Mass Spectrometer Source: 230°C Transfer Line: 280°C Ionization: EI, 70 eV Mode: SIM Column->MS Detection Data Data System Peak Integration Calibration Curve Quantification MS->Data Analysis

Caption: Key components and their relationship in the GC-MS method.

Discussion

The presented protocol provides a starting point for the quantification of this compound. Method validation is a critical step and should be performed according to the laboratory's standard operating procedures and relevant regulatory guidelines. Key validation parameters to assess include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability. The choice of internal standard is crucial for achieving high accuracy and precision; a stable isotope-labeled analog of the analyte is the ideal choice. If a deuterated standard is not available, a structurally similar compound with a different retention time and mass spectrum can be used. The fragmentation of this compound is expected to be dominated by the cleavage of the benzyl group, leading to a prominent ion at m/z 91, and fragmentation of the piperazine ring. The molecular ion at m/z 252 should also be monitored.

Conclusion

This application note details a comprehensive GC-MS protocol for the quantification of this compound. By providing a step-by-step methodology, key quantitative data, and illustrative diagrams, this document serves as a valuable resource for researchers and scientists in the fields of drug development, forensic analysis, and toxicology. The adaptability of this protocol allows for its implementation and validation in various laboratory settings.

References

Application Notes & Protocols: In Vivo Experimental Design for 1-Benzyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Note

1-Benzyl-4-phenylpiperazine (BPP) is a derivative of piperazine, a class of compounds known for a wide range of pharmacological activities. Structurally related compounds, such as 1-Benzylpiperazine (BZP), are recognized as central nervous system (CNS) stimulants that primarily potentiate dopamine, serotonin, and noradrenaline neurotransmission.[1][2][3][4] These psychoactive properties are attributed to their interaction with monoamine transporters, leading to increased synaptic availability of these neurotransmitters.[4]

Given the structural similarities, it is hypothesized that BPP may exhibit comparable stimulant, reinforcing, and psychoactive effects. In vivo studies are therefore essential to characterize its pharmacological profile, assess its abuse potential, and determine its therapeutic or toxicological implications.

These application notes provide a framework for the in vivo investigation of BPP in rodent models. The protocols detailed below focus on two standard behavioral assays: the Open Field Test to assess locomotor activity and exploratory behavior, and the Conditioned Place Preference (CPP) test to evaluate the compound's rewarding or aversive properties. Due to limited specific data on this compound, these protocols are based on established methodologies for related piperazine derivatives and CNS stimulants.

Hypothesized Mechanism of Action

BPP is presumed to act as a monoamine releasing agent and/or reuptake inhibitor, primarily targeting the dopamine (DA) and serotonin (5-HT) systems.[3][4] The stimulant effects of related piperazines are driven by their ability to increase extracellular levels of dopamine in brain regions associated with motor control and reward, such as the nucleus accumbens and striatum. The interaction with the serotonin system can modulate these effects and contribute to the overall behavioral profile.[5][6][7] The balance between dopaminergic and serotonergic activity is critical in determining the specific behavioral outcomes.[6]

BPP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BPP This compound (BPP) DAT Dopamine Transporter (DAT) BPP->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) BPP->SERT Inhibits Reuptake Vesicles_DA Dopamine Vesicles DAT->Vesicles_DA Reuptake Vesicles_5HT Serotonin Vesicles SERT->Vesicles_5HT Reuptake DA Dopamine Vesicles_DA->DA Release SHT Serotonin Vesicles_5HT->SHT Release DA_Receptor Dopamine Receptors DA->DA_Receptor Binds SHT_Receptor Serotonin Receptors SHT->SHT_Receptor Binds Behavioral_Effects Behavioral Effects (↑ Locomotion, Reward) DA_Receptor->Behavioral_Effects Activates Reward Pathway SHT_Receptor->Behavioral_Effects Modulates Response

Caption: Hypothesized mechanism of BPP on dopaminergic and serotonergic synapses.

Pharmacokinetic Data and Dosing

The pharmacokinetic profile of BPP in animal models has not been extensively reported. However, data from the related compound BZP can provide a preliminary reference.[8] A critical first step in any in vivo study is to perform a dose-response and pharmacokinetic analysis to determine key parameters.

Table 1: Key Pharmacokinetic Parameters to Determine for BPP

Parameter Description Example Value (from BZP in humans)[8] Target Data for BPP (in Rodents)
Tmax Time to reach maximum plasma concentration 75 min To be determined
Cmax Maximum plasma concentration 262 ng/mL To be determined
Elimination half-life 5.5 hours To be determined
Route Route of Administration Oral Intraperitoneal (i.p.), Oral (p.o.)

| Dose Range | Effective dose range for behavioral effects | 10-20 mg/kg (i.p. in rats for BZP)[9] | To be determined via dose-response studies |

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity (Open Field Test)

Objective: To evaluate the effect of BPP on spontaneous locomotor activity, exploration, and anxiety-like behavior in mice or rats.[10][11] An increase in horizontal movement is often indicative of a stimulant effect.[9][12]

Materials:

  • Open Field Arena (e.g., 40x40x30 cm for rats, 50x50 cm for mice), typically made of opaque acrylic plastic.[13]

  • Video tracking software (e.g., AnyMaze, EthoVision) for automated recording and analysis.

  • This compound (BPP).

  • Vehicle solution (e.g., saline, 0.5% Tween 80 in saline).

  • Syringes and needles for administration (e.g., 27-gauge for i.p. injection).

  • 70% ethanol for cleaning the apparatus.

  • Animal scale.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment begins.[13] Maintain dim lighting (e.g., ~280 lux) and consistent environmental conditions.[11]

  • Habituation (Optional but Recommended): For multi-day studies, habituate the animals to handling, injections (with vehicle), and the test chambers to reduce novelty-induced stress.[13]

  • Dosing: Weigh each animal and administer the predetermined dose of BPP or vehicle via the chosen route (e.g., intraperitoneal injection). A typical study would include a vehicle control group and at least three BPP dose groups.

  • Test Initiation: Immediately after injection, place the animal in the center of the open field arena.[11]

  • Data Collection: Record the animal's activity using the video tracking system for a set duration, typically ranging from 15 to 60 minutes, depending on the expected duration of the drug's action.[13]

  • Post-Test: At the end of the session, carefully remove the animal and return it to its home cage.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between subjects to eliminate olfactory cues.[11]

Data Analysis and Presentation: Key parameters are quantified, often in 5-minute time bins, to analyze the time course of the drug's effect.

Table 2: Sample Data Table for Open Field Test Results

Treatment Group Total Distance Moved (cm) Time Spent in Center (%) Rearing Frequency Stereotypy Count
Vehicle Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
BPP (Low Dose) Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
BPP (Mid Dose) Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| BPP (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Protocol 2: Assessment of Rewarding Properties (Conditioned Place Preference - CPP)

Objective: To determine if BPP has rewarding or aversive properties by measuring the animal's preference for an environment previously paired with the drug.[14][15]

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning Test phase_node phase_node day_node day_node action_node action_node Day1 Day 1 Habituation Habituation & Baseline Preference Test Day1->Habituation Day2_9 Days 2-9 (Alternating) Drug_Pairing Inject BPP Confine to Paired Side Day2_9->Drug_Pairing Vehicle_Pairing Inject Vehicle Confine to Unpaired Side Day2_9->Vehicle_Pairing Day10 Day 10 Test No Injection Free Access to All Chambers Day10->Test

Caption: Typical experimental workflow for the Conditioned Place Preference (CPP) test.

Materials:

  • Conditioned Place Preference Apparatus (typically a three-chamber box with distinct tactile and visual cues in the two larger outer chambers).[16][17]

  • Video tracking software.

  • BPP, vehicle, syringes, and cleaning supplies as in Protocol 4.1.

Procedure: The CPP protocol consists of three distinct phases.[14]

  • Phase 1: Pre-Conditioning (Baseline Preference - Day 1)

    • Place each animal in the central compartment of the apparatus and allow it to freely explore all chambers for a set period (e.g., 15 minutes).[16]

    • Record the time spent in each of the large outer chambers.

    • Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.

    • The least preferred chamber is typically assigned as the drug-paired chamber for the next phase to avoid false positives.

  • Phase 2: Conditioning (Days 2-9)

    • This phase typically lasts for 6-8 days, with two sessions per day (morning and evening) or one session on alternating days.[16][17]

    • Drug Pairing: On drug conditioning days, administer a specific dose of BPP to the animal and immediately confine it to the drug-paired chamber for a set duration (e.g., 30-45 minutes).[16]

    • Vehicle Pairing: On vehicle conditioning days, administer the vehicle solution and confine the animal to the opposite chamber for the same duration.

    • The order of drug and vehicle administration should be counterbalanced across animals.

  • Phase 3: Post-Conditioning Test (Day 10)

    • No injection is given on the test day.

    • Place the animal back in the central compartment and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning test (e.g., 15 minutes).[16]

    • Record the time spent in each chamber.

Data Analysis and Presentation: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning test to the post-conditioning test. A significant increase indicates a rewarding (preference) effect, while a significant decrease suggests an aversive effect.

Table 3: Sample Data Table for Conditioned Place Preference Results

Treatment Group Time in Drug-Paired Chamber (Pre-Test, sec) Time in Drug-Paired Chamber (Post-Test, sec) Preference Score (Post - Pre, sec)
Vehicle Mean ± SEM Mean ± SEM Mean ± SEM
BPP (Low Dose) Mean ± SEM Mean ± SEM Mean ± SEM
BPP (Mid Dose) Mean ± SEM Mean ± SEM Mean ± SEM

| BPP (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

References

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-benzyl-4-phenylpiperazine and its derivatives, compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The following sections outline common synthetic strategies, including classical N-alkylation and modern catalytic cross-coupling reactions, complete with step-by-step experimental procedures and data presented for easy comparison.

Synthetic Strategies Overview

The synthesis of this compound derivatives can be approached through several key disconnection strategies. The most common methods involve the formation of one of the C-N bonds of the piperazine ring or the derivatization of a pre-formed piperazine core. The two primary strategies detailed here are:

  • Strategy A: N-Benzylation of 1-Phenylpiperazine. This is a straightforward approach where the benzyl group is introduced onto the 1-phenylpiperazine core via nucleophilic substitution.

  • Strategy B: Buchwald-Hartwig Amination. This powerful palladium-catalyzed cross-coupling reaction forms the aryl-nitrogen bond between a substituted benzylpiperazine and an aryl halide. This method offers broad substrate scope and functional group tolerance.[1]

A visual representation of these general synthetic workflows is provided below.

Synthesis_Workflow cluster_A Strategy A: N-Benzylation cluster_B Strategy B: Buchwald-Hartwig Amination A_start 1-Phenylpiperazine A_product This compound Derivative A_start->A_product Base, Solvent A_reagent Benzyl Halide (e.g., Benzyl Chloride) A_reagent->A_product B_start 1-Benzylpiperazine B_product This compound Derivative B_start->B_product Pd Catalyst, Ligand, Base B_reagent Aryl Halide (e.g., Bromobenzene) B_reagent->B_product

Caption: General synthetic workflows for this compound derivatives.

Experimental Protocols

Protocol 2.1: Synthesis of this compound via N-Benzylation of 1-Phenylpiperazine

This protocol is a classical and direct method for the synthesis of the target compound.

Reaction Scheme:

1-Phenylpiperazine + Benzyl Chloride → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Phenylpiperazine162.2410.0 g0.0616
Benzyl Chloride126.587.8 g (6.9 mL)0.0616
Potassium Carbonate (K₂CO₃)138.2117.0 g0.123
Acetonitrile (CH₃CN)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpiperazine (10.0 g, 0.0616 mol) and acetonitrile (200 mL).

  • Stir the mixture until the 1-phenylpiperazine is completely dissolved.

  • Add potassium carbonate (17.0 g, 0.123 mol) to the solution.

  • Slowly add benzyl chloride (7.8 g, 0.0616 mol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (150 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Expected Yield: 80-90%

Protocol 2.2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol utilizes a palladium-catalyzed cross-coupling reaction, which is highly versatile for creating a variety of derivatives.[1][2]

Reaction Scheme:

1-Benzylpiperazine + Bromobenzene → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzylpiperazine176.261.0 g0.00567
Bromobenzene157.010.89 g (0.6 mL)0.00567
Palladium(II) Acetate (Pd(OAc)₂)224.525 mg0.000113 (2 mol%)
X-Phos476.65108 mg0.000227 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.10.77 g0.0080
Toluene-20 mL-

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (25 mg, 0.000113 mol), X-Phos (108 mg, 0.000227 mol), and sodium tert-butoxide (0.77 g, 0.0080 mol).

  • Add dry toluene (20 mL) to the tube.

  • Add 1-benzylpiperazine (1.0 g, 0.00567 mol) followed by bromobenzene (0.89 g, 0.00567 mol) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 100-110°C for 12-24 hours with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the pure product.

Expected Yield: 75-85%

Data Summary

The following table summarizes the typical reaction conditions and outcomes for the described protocols.

ParameterProtocol 2.1 (N-Benzylation)Protocol 2.2 (Buchwald-Hartwig)
Key Reagents 1-Phenylpiperazine, Benzyl Chloride1-Benzylpiperazine, Bromobenzene
Catalyst NonePd(OAc)₂ / X-Phos
Base Potassium CarbonateSodium tert-butoxide
Solvent AcetonitrileToluene
Temperature Reflux (~82°C)100-110°C
Reaction Time 6-8 hours12-24 hours
Typical Yield 80-90%75-85%
Purification Column ChromatographyColumn Chromatography

Visualization of Reaction Mechanism

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination, a key modern method for C-N bond formation.[2]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R₂NH Deprotonation Amido Complex Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Ar-NR₂ Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Amine R₂NH Amine->Amine_Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific derivatives.

References

Application Notes and Protocols for Testing 1-Benzyl-4-phenylpiperazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-phenylpiperazine (BPP) is a chemical compound belonging to the piperazine class. Derivatives of this class are being investigated for various pharmacological activities, including potential anticancer effects.[1][2] Assessing the cytotoxicity of novel compounds like BPP is a critical first step in the drug discovery process.[3] These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of this compound in cell culture models. The provided assays are standard methods to determine cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: Cytotoxicity of Piperazine Derivatives

While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities of structurally related piperazine derivatives against various cancer cell lines. This data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) and GI50 (50% growth inhibition), offers a comparative context for designing and interpreting experiments with BPP.

Compound Name/Derivative ClassCell LineAssay TypeIC50/EC50/GI50 (µM)Reference
N-Benzylpiperazine (BZP)H9c2 (Rat Cardiomyoblast)MTT343.9[4]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver Cancer)SRB>40[4]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineMCF7 (Breast Cancer)SRB18.03[4]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHCT116 (Colon Cancer)SRB19.11[4]
1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver Cancer)SRB17.13[4]
1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazineMCF7 (Breast Cancer)SRB11.01[4]
1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHCT116 (Colon Cancer)SRB10.12[4]
1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver Cancer)SRB14.22[4]
1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazineMCF7 (Breast Cancer)SRB6.09[4]
1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazineHCT116 (Colon Cancer)SRB6.18[4]
HJZ-12 (A piperazine-derived α1D/1A antagonist)BPH-1 (Benign Prostatic Hyperplasia)CCK-814.76 (48h)[5][6]

Experimental Protocols

Herein are detailed protocols for three fundamental cell-based assays to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Materials:

  • This compound (BPP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BPP in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of BPP. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]

Materials:

  • This compound (BPP)

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with BPP.

  • Incubation: Incubate the plate for the desired exposure period at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Materials:

  • This compound (BPP)

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell culture medium

  • Cell lysis buffer (often included in the kit)

  • 96-well plates (black plates for fluorometric assays)

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with desired concentrations of BPP for a specific duration to induce apoptosis.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer. This releases the cellular contents, including caspases.

  • Caspase-3 Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) from the kit to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer, to allow caspase-3 to cleave the substrate.

  • Signal Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold increase compared to the untreated control.

Visualization of Potential Mechanisms

The following diagrams illustrate a potential signaling pathway for BPP-induced cytotoxicity and a general experimental workflow for assessing it. These are based on the known mechanisms of related piperazine derivatives, which have been shown to induce apoptosis, in some cases through the downregulation of the Bmi-1 oncogene.[5][6]

G Potential Signaling Pathway of BPP-Induced Apoptosis BPP This compound (BPP) Cell Target Cell BPP->Cell Bmi1 Bmi-1 (Oncogene) Cell->Bmi1 Downregulation p53 p53 (Tumor Suppressor) Bmi1->p53 Inhibition Mcl1 Mcl-1 (Anti-apoptotic) Bmi1->Mcl1 Upregulation Bax Bax (Pro-apoptotic) p53->Bax Activation Mcl1->Bax Inhibition Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for BPP-induced apoptosis via Bmi-1 downregulation.

G Experimental Workflow for BPP Cytotoxicity Testing Start Start: Select Cell Line Step1 1. Cell Seeding (96-well plate) Start->Step1 Step2 2. BPP Treatment (Dose-response) Step1->Step2 Step3 3. Incubation (24, 48, 72 hours) Step2->Step3 AssayChoice Select Assay Step3->AssayChoice MTT MTT Assay (Viability) AssayChoice->MTT LDH LDH Assay (Cytotoxicity) AssayChoice->LDH Caspase Caspase-3 Assay (Apoptosis) AssayChoice->Caspase Data 4. Data Acquisition (Plate Reader) MTT->Data LDH->Data Caspase->Data Analysis 5. Data Analysis (IC50 Calculation) Data->Analysis End End: Report Results Analysis->End

Caption: A general workflow for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols for Receptor Binding Assays of 1-Benzyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-phenylpiperazine (BPP) is a derivative of piperazine, a chemical scaffold found in a variety of biologically active compounds. Its structural similarity to known psychoactive substances, such as 1-benzylpiperazine (BZP), suggests that BPP may interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter signaling in the central nervous system and are key targets for the development of therapeutics for neurological and psychiatric disorders.

Data Presentation

The following table summarizes the binding affinities of the related compound 1-Phenylpiperazine (PP) for monoamine release, which can serve as a reference. Researchers can use this template to record experimental data for this compound.

CompoundTargetAssay TypeEC50 (nM)Reference
1-PhenylpiperazineNorepinephrine ReleaseMonoamine Release186[1]
1-PhenylpiperazineSerotonin ReleaseMonoamine Release880[1]
1-PhenylpiperazineDopamine ReleaseMonoamine Release2,530[1]
This compound DAT Binding Affinity (Ki) User Data
This compound SERT Binding Affinity (Ki) User Data
This compound NET Binding Affinity (Ki) User Data

Experimental Protocols

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor. This protocol outlines the steps for assessing the binding of this compound to the dopamine, serotonin, and norepinephrine transporters.

Materials and Reagents
  • Cell Lines: HEK-293 cells (or other suitable host cells) stably expressing human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Radioligands:

    • For hDAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55

    • For hSERT: [³H]-Citalopram or [³H]-Paroxetine

    • For hNET: [³H]-Nisoxetine or [³H]-Tomoxetine

  • Test Compound: this compound (BPP)

  • Non-specific Binding Control:

    • For hDAT: GBR 12909 (10 µM) or Cocaine (10 µM)

    • For hSERT: Fluoxetine (10 µM) or Imipramine (10 µM)

    • For hNET: Desipramine (10 µM) or Maprotiline (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Membrane Preparation
  • Culture cells expressing the target transporter to confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

  • Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or sonication.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh Assay Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration using a standard protein assay.

  • Store the membrane preparations in aliquots at -80°C until use.

Competitive Binding Assay Protocol
  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of the appropriate radioligand (at a concentration close to its Kd), and 100 µL of the membrane preparation (containing 10-50 µg of protein).

    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Test Compound: 50 µL of the this compound dilution, 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature (or 4°C, depending on the transporter) for 60-120 minutes.

  • Terminate the assay by rapid filtration through the glass fiber filter mats using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of BPP that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Reagent Preparation Reagent Preparation Reagent Preparation->Incubation Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Data Processing Data Processing Scintillation Counting->Data Processing IC50 & Ki Determination IC50 & Ki Determination Data Processing->IC50 & Ki Determination

Caption: Workflow for the Receptor Binding Assay.

Dopamine Transporter Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation BPP This compound BPP->DAT Inhibition

Caption: Dopamine Transporter Signaling Pathway.

Serotonin Transporter Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin in Vesicle Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binding Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling Activation BPP This compound BPP->SERT Inhibition

Caption: Serotonin Transporter Signaling Pathway.

Norepinephrine Transporter Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine in Vesicle Norepinephrine_Synapse Norepinephrine Norepinephrine_Vesicle->Norepinephrine_Synapse Release NET Norepinephrine Transporter (NET) Norepinephrine_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine_Synapse->Adrenergic_Receptor Binding Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activation BPP This compound BPP->NET Inhibition

Caption: Norepinephrine Transporter Signaling Pathway.

References

Application Notes and Protocols for Utilizing Phenylpiperazine Derivatives in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1-Benzyl-4-phenylpiperazine itself is primarily recognized as a stimulant with limited investigation into its antidepressant potential, a significant body of research has focused on the antidepressant-like effects of various structurally related phenylpiperazine and benzylpiperazine derivatives. These compounds often exhibit multimodal activity, primarily targeting the serotonergic system, and have shown promise in preclinical rodent models of depression. These application notes provide an overview and detailed protocols for assessing the antidepressant potential of such derivatives using established behavioral paradigms.

Mechanism of Action of Phenylpiperazine Derivatives

Many phenylpiperazine derivatives with antidepressant-like activity exert their effects through modulation of the monoaminergic systems, particularly the serotonergic (5-HT) system. Some compounds act as 5-HT3 receptor antagonists, which is a known mechanism for antidepressant effects.[1] Others may exhibit a multimodal profile, acting on various serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT7) and/or inhibiting the serotonin transporter (SERT).[2][3] The antidepressant-like effects of some piperazine derivatives have been shown to be reversed by antagonists of the serotonergic, noradrenergic, and dopaminergic pathways, indicating a broad mechanism of action.[3]

Putative Signaling Pathway for Antidepressant-Like Effects

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Phenylpiperazine Derivative Phenylpiperazine Derivative SERT SERT Phenylpiperazine Derivative->SERT Inhibition Synaptic_Cleft Synaptic 5-HT SERT->Synaptic_Cleft Reuptake 5-HT_Vesicle 5-HT Vesicle 5-HT_Vesicle->Synaptic_Cleft Release 5-HT_Receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT3) Synaptic_Cleft->5-HT_Receptor Binding Downstream_Signaling Downstream Signaling (e.g., CREB, BDNF) 5-HT_Receptor->Downstream_Signaling Antidepressant_Effect Antidepressant-like Effects Downstream_Signaling->Antidepressant_Effect

Caption: Putative mechanism of action for serotonergic phenylpiperazine derivatives.

Data Presentation

The following tables summarize quantitative data from studies investigating the antidepressant-like effects of novel phenylpiperazine derivatives in the Forced Swim Test (FST) and Tail Suspension Test (TST).

Table 1: Effect of (4-phenylpiperazin-1-yl)(quinoxalin-2-yl) methanone (4a) in the Mouse Forced Swim Test [1]

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)
Vehicle Control-115.5 ± 5.3
Compound 4a192.3 ± 4.8
Compound 4a275.8 ± 3.9**
Compound 4a460.2 ± 3.1
Fluoxetine2065.7 ± 4.2
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 2: Effect of 3-chloro-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-9H-xanthen-9-one (HBK-6) in the Mouse Forced Swim Test [4]

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)
Vehicle Control-190.5 ± 8.2
HBK-65145.3 ± 7.5
HBK-610128.9 ± 6.9**
Fluoxetine15150.1 ± 8.1
Reboxetine10148.6 ± 7.8
p<0.05, **p<0.01 compared to vehicle control.

Table 3: Effect of a Piperazine Derivative (LQFM212) in the Mouse Forced Swim Test [3]

Treatment GroupDose (µmol/kg, p.o.)Immobility Time (seconds, Mean ± SEM)
Vehicle Control-165.4 ± 10.2
LQFM212 (Acute)54110.8 ± 8.5
LQFM212 (Chronic, 15 days)5495.3 ± 7.1***
Fluoxetine (Chronic, 15 days)20 mg/kg102.6 ± 9.3
**p<0.01, ***p<0.001 compared to vehicle control.

Experimental Protocols

General Workflow for Preclinical Screening

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Administration Test Compound/Vehicle/Positive Control Administration (e.g., i.p., p.o.) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Battery Drug_Administration->Behavioral_Testing Locomotor_Activity Locomotor Activity Test Behavioral_Testing->Locomotor_Activity Assess for hyperactivity/ sedation Forced_Swim_Test Forced Swim Test (FST) Behavioral_Testing->Forced_Swim_Test Primary screen for antidepressant-like effect Tail_Suspension_Test Tail Suspension Test (TST) Behavioral_Testing->Tail_Suspension_Test Confirmatory screen Data_Analysis Data Collection and Statistical Analysis Locomotor_Activity->Data_Analysis Forced_Swim_Test->Data_Analysis Tail_Suspension_Test->Data_Analysis

Caption: General experimental workflow for screening antidepressant-like compounds.

Protocol 1: Forced Swim Test (FST) in Mice

The FST is a widely used primary screening tool for assessing antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation (a cylinder of water). Antidepressants are known to increase the duration of active behaviors (swimming and climbing) and reduce immobility time.

Materials:

  • Transparent cylindrical containers (e.g., 25 cm height, 10 cm diameter).

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Stopwatches or automated scoring software.

  • Dry towels and a warming chamber/lamp.

  • Test compound, vehicle, and positive control (e.g., fluoxetine).

Procedure:

  • Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Administer the test compound, vehicle, or positive control at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection).

  • Gently place each mouse individually into a cylinder.

  • The total duration of the test is typically 6 minutes.

  • Record the entire session. The first 2 minutes are often considered an acclimatization period and may be excluded from the final analysis.

  • During the final 4 minutes of the test, score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a warmed holding cage to prevent hypothermia before returning it to its home cage.

  • Thoroughly clean the cylinders between animals to remove olfactory cues.

Data Analysis: The primary endpoint is the duration of immobility in seconds. A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Protocol 2: Tail Suspension Test (TST) in Mice

The TST is another common behavioral despair model used to screen for antidepressant-like compounds. It is based on a similar principle to the FST, where immobility is induced by an inescapable stressor.

Materials:

  • Tail suspension apparatus (a horizontal bar raised above the ground).

  • Adhesive tape.

  • Video recording equipment.

  • Stopwatches or automated scoring software.

  • Test compound, vehicle, and positive control (e.g., imipramine).

Procedure:

  • Administer the test compound, vehicle, or positive control at a predetermined time before the test.

  • Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.

  • The total duration of the test is typically 6 minutes.

  • Record the entire session and score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • At the end of the 6-minute session, carefully remove the mouse from the suspension and return it to its home cage.

Data Analysis: A significant reduction in the total time spent immobile is indicative of an antidepressant-like effect.

Protocol 3: Locomotor Activity Test

This test is crucial to rule out the possibility that the effects observed in the FST and TST are due to a general increase in motor activity (a stimulant effect) rather than a specific antidepressant-like effect.

Materials:

  • Open-field arena equipped with infrared beams or a video tracking system.

  • Test compound and vehicle.

Procedure:

  • Administer the test compound or vehicle.

  • Place the mouse in the center of the open-field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 30-60 minutes).

  • The automated system will record parameters such as total distance traveled, horizontal activity, and time spent in the center versus the periphery of the arena.

Data Analysis: An antidepressant-like compound should not significantly increase locomotor activity at the doses that reduce immobility in the FST and TST. A significant increase may indicate a psychostimulant effect, which could be a confounding factor.

Concluding Remarks

The use of phenylpiperazine derivatives in rodent models of depression requires a systematic approach, beginning with primary screens like the FST and TST, and supported by control experiments such as the locomotor activity test. The protocols outlined above provide a framework for the initial preclinical evaluation of these compounds. Further studies to elucidate the precise mechanism of action, including receptor binding assays and in vivo microdialysis, are recommended for promising candidates.

References

Application of 1-Benzyl-4-phenylpiperazine in Serotonin Reuptake Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-phenylpiperazine is a derivative of piperazine with a chemical structure that suggests potential interaction with monoamine transporters, including the serotonin transporter (SERT). Compounds with similar scaffolds have been investigated for their effects on the central nervous system, with some exhibiting affinity for SERT, the dopamine transporter (DAT), and the norepinephrine transporter (NET). The study of such compounds is crucial for the development of new therapeutic agents for neuropsychiatric disorders like depression and anxiety, where modulation of serotonergic neurotransmission is a key therapeutic strategy.

These application notes provide a framework for researchers to investigate the in vitro pharmacological profile of this compound and other novel compounds at the human serotonin transporter (hSERT). The protocols described are for radioligand binding assays to determine binding affinity (Ki) and serotonin uptake assays to measure functional inhibition (IC50).

Data Presentation: Comparative Pharmacological Data

The following table summarizes the serotonin and norepinephrine reuptake inhibitory activities of arylpiperazine-benzylpiperidine derivatives, which are structurally related to this compound. This data is provided to illustrate the typical potency of this class of compounds and to serve as a reference for interpreting new experimental results.

Compound IDLinker Length (n)R (Aryl Group)5-HT Reuptake Inhibition IC50 (μM)NE Reuptake Inhibition IC50 (μM)Reference
2a 2Phenyl2.350.98[1]
2d 24-Chlorophenyl1.180.38[1]
3a 3Phenyl3.120.85[1]
3d 34-Chlorophenyl1.560.42[1]
Venlafaxine HCl--0.250.53[1]

Signaling Pathways and Experimental Workflows

Serotonin Reuptake and Inhibition Signaling Pathway

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin_pre Serotonin (5-HT) Vesicle->Serotonin_pre Release Serotonin_synapse Serotonin (5-HT) Serotonin_pre->Serotonin_synapse Exocytosis SERT Serotonin Transporter (SERT) SERT->Serotonin_pre Transport Serotonin_synapse->SERT Reuptake Receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Inhibitor This compound (or other inhibitor) Inhibitor->SERT Inhibition Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (HEK293-hSERT) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand ([3H]Paroxetine) and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Measure Measure Radioactivity (Liquid Scintillation Counting) Separate->Measure Analyze Data Analysis (IC50 and Ki Determination) Measure->Analyze End End Analyze->End Uptake_Assay_Workflow Start Start Culture_Cells Culture HEK293-hSERT Cells in 96-well plates Start->Culture_Cells Pre_incubate Pre-incubate Cells with Test Compound Culture_Cells->Pre_incubate Add_Radiolabel Add [3H]Serotonin to Initiate Uptake Pre_incubate->Add_Radiolabel Incubate_Uptake Incubate for a Short Period (e.g., 10 min at 37°C) Add_Radiolabel->Incubate_Uptake Terminate_Uptake Terminate Uptake (Rapid washing with ice-cold buffer) Incubate_Uptake->Terminate_Uptake Lyse_Cells Lyse Cells Terminate_Uptake->Lyse_Cells Measure Measure Radioactivity (Liquid Scintillation Counting) Lyse_Cells->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for High-Throughput Screening of Phenylpiperazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the high-throughput screening (HTS) of phenylpiperazine libraries, a critical step in the discovery of novel therapeutics. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of protein classes, including G-protein coupled receptors (GPCRs), ion channels, and kinases. This document outlines methodologies for identifying GPCR antagonists and anticancer agents from phenylpiperazine libraries.

Application Note 1: High-Throughput Screening of a Phenylpiperazine Library for GPCR Antagonists

This application note describes the screening of a phenylpiperazine library to identify antagonists of a specific G-protein coupled receptor, the serotonin 5-HT2A receptor, which is implicated in various neurological disorders. Phenylpiperazines are a well-established class of compounds that frequently interact with GPCRs.

**

Application Notes and Protocols: Characterization of 1-Benzyl-4-phenylpiperazine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the structural characterization of 1-Benzyl-4-phenylpiperazine, a significant scaffold in medicinal chemistry. The protocols focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this compound. This guide is intended to assist researchers in obtaining and interpreting high-quality analytical data for piperazine-based compounds.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR spectral data.

Figure 1: Chemical structure of this compound with atom numbering for spectral assignment.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for ¹³C proc3->proc4

Figure 2: Experimental workflow for NMR analysis of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: All NMR spectra are acquired on a standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

This protocol describes a general method for acquiring a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

MS_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry sample1 Prepare a dilute solution of this compound in a volatile solvent (e.g., Methanol) gcms1 Inject sample into GC sample1->gcms1 gcms2 Separation on a capillary column gcms1->gcms2 gcms3 Elute into MS detector gcms2->gcms3 ms1 Electron Ionization (70 eV) gcms3->ms1 ms2 Mass analysis (e.g., Quadrupole) ms1->ms2 ms3 Detection of ions ms2->ms3

Figure 3: Experimental workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer.

  • Gas Chromatography (GC) Parameters:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

Data Presentation

The following tables summarize the predicted NMR and mass spectrometry data for this compound based on the analysis of structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H2'', H6''7.25-7.40m-2HBenzyl-H (ortho)
H3'', H4'', H5''7.25-7.40m-3HBenzyl-H (meta, para)
C7'-H₂~3.55s-2HBenzyl-CH₂
H2, H6~2.65t~5.04HPiperazine-H
H3, H5~3.20t~5.04HPiperazine-H
H2', H6'~6.90d~8.02HPhenyl-H (ortho)
H4'~6.85t~7.31HPhenyl-H (para)
H3', H5'~7.25t~7.82HPhenyl-H (meta)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Atom NumberChemical Shift (δ, ppm)Assignment
C1''~138.0Benzyl-C (quaternary)
C2'', C6''~129.0Benzyl-C (ortho)
C3'', C5''~128.2Benzyl-C (meta)
C4''~127.0Benzyl-C (para)
C7'~63.0Benzyl-CH₂
C2, C6~53.0Piperazine-C
C3, C5~49.0Piperazine-C
C1'~151.0Phenyl-C (quaternary)
C2', C6'~116.0Phenyl-C (ortho)
C4'~120.0Phenyl-C (para)
C3', C5'~129.0Phenyl-C (meta)
Predicted Mass Spectrometry Data (EI-MS)
m/zRelative Intensity (%)Proposed Fragment
252Moderate[M]⁺
161Moderate[M - C₇H₇]⁺
134Low[C₉H₁₂N]⁺
91100[C₇H₇]⁺ (tropylium ion)

Proposed Mass Spectrometry Fragmentation Pathway

The major fragmentation pathway for this compound under electron ionization is proposed to involve the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion at m/z 91, which is often the base peak.

Fragmentation_Pathway parent This compound [M]⁺ m/z = 252 frag1 [M - C₇H₇]⁺ m/z = 161 parent->frag1 α-cleavage frag2 Tropylium ion [C₇H₇]⁺ m/z = 91 (Base Peak) parent->frag2 Benzylic cleavage frag3 [C₉H₁₂N]⁺ m/z = 134 frag1->frag3 Rearrangement

Figure 4: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. The detailed protocols and predicted spectral data presented in these application notes serve as a valuable resource for researchers involved in the synthesis, quality control, and development of piperazine-based compounds. While the provided spectral data is predicted based on analogous structures, it offers a strong foundation for the interpretation of experimentally acquired data.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-phenylpiperazine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Determine if the reaction has gone to completion. If not, consider extending the reaction time or increasing the temperature.
Suboptimal Reaction Temperature Optimize the reaction temperature. For N-benzylation of 1-phenylpiperazine, a temperature range of 60-80 °C is often effective. For Buchwald-Hartwig amination, temperatures can range from 80-120 °C depending on the catalyst and substrates.Improved reaction rate and yield.
Inefficient Catalyst or Ligand (Buchwald-Hartwig Amination) Screen different palladium catalysts (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligands (e.g., BINAP, Xantphos). The choice of ligand is crucial for the efficiency of the catalytic cycle.[1][2][3]Identification of a more active catalyst system for the specific substrates, leading to higher yields.
Inappropriate Base The choice of base is critical. For N-benzylation, inorganic bases like K2CO3 or Na2CO3 are common. For Buchwald-Hartwig amination, stronger bases like NaOt-Bu or K3PO4 are typically required.[4]Enhanced deprotonation of the amine and improved reaction kinetics.
Poor Quality of Reagents or Solvents Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like the Buchwald-Hartwig amination.Reduced side reactions and improved product yield.
Formation of Side Products (e.g., Dibenzylation) Use a slight excess of 1-phenylpiperazine relative to benzyl chloride to minimize the formation of the dibenzylated product.[5][6]Increased selectivity for the desired mono-benzylated product.

Logical Troubleshooting Flow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_completion 1. Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete optimize_conditions 2. Optimize Reaction Conditions (Time, Temp) incomplete->optimize_conditions Yes check_reagents 3. Verify Reagent & Solvent Quality incomplete->check_reagents No success Yield Improved optimize_conditions->success poor_quality Reagents/Solvents Impure check_reagents->poor_quality purify_reagents Purify/Replace Reagents & Solvents poor_quality->purify_reagents Yes optimize_catalyst 4. Screen Catalysts & Ligands (if applicable) poor_quality->optimize_catalyst No purify_reagents->success optimize_base 5. Optimize Base optimize_catalyst->optimize_base side_products 6. Check for Side Products (e.g., Dibenzylation) optimize_base->side_products adjust_stoichiometry Adjust Reagent Stoichiometry side_products->adjust_stoichiometry adjust_stoichiometry->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

Possible Impurities and Purification Strategies:

Impurity Identification Method Purification Method
Unreacted 1-Phenylpiperazine TLC, LC-MS, 1H NMRColumn chromatography on silica gel. Alternatively, an acidic wash can be used to remove the more basic 1-phenylpiperazine.
Unreacted Benzyl Halide TLC, GC-MSColumn chromatography. Benzyl halides are generally more volatile and can sometimes be removed under high vacuum.
1,4-Dibenzylpiperazine LC-MS, 1H NMRCareful column chromatography is usually effective for separating the mono- and di-substituted products.[5][6]
Catalyst Residues (Palladium) ICP-MSTreatment with activated carbon or silica-based metal scavengers.
Solvent Residues 1H NMR, GCDrying under high vacuum, potentially at a slightly elevated temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective synthetic routes include:

  • N-benzylation of 1-phenylpiperazine: This is a straightforward method involving the reaction of 1-phenylpiperazine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves reacting 1-benzylpiperazine with an aryl halide (e.g., bromobenzene or chlorobenzene). This method is highly versatile and tolerates a wide range of functional groups.[1][2]

  • Reductive Amination: This method involves the reaction of 1-phenylpiperazine with benzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or hydrogen gas with a catalyst.[8][9][10]

Q2: How can I minimize the formation of the 1,4-dibenzylpiperazine byproduct during the N-benzylation of piperazine?

A2: To favor the mono-benzylated product, it is recommended to use an excess of piperazine relative to the benzylating agent.[5][6] This statistical approach increases the probability of the benzylating agent reacting with an un-substituted piperazine molecule. The unreacted piperazine can be removed during the work-up.

Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination for the synthesis of this compound?

A3: The critical parameters for a successful Buchwald-Hartwig amination are:

  • Palladium Precursor: Pd2(dba)3 and Pd(OAc)2 are common choices.

  • Ligand: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands like Xantphos, BINAP, or cataCXium A are often effective.[1]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and potassium phosphate (K3PO4) are frequently used.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

  • Temperature: Reactions are generally run at elevated temperatures, often between 80-120 °C.

Q4: What are the advantages of using reductive amination for this synthesis?

A4: Reductive amination offers several advantages:

  • Atom Economy: It is a highly atom-economical, one-pot reaction.

  • Milder Conditions: It often proceeds under milder conditions compared to other methods.

  • Reduced Waste: It avoids the use of halide leaving groups, which can simplify purification.

  • Substrate Scope: It is applicable to a wide range of aldehydes and amines.[10]

Experimental Protocols

Protocol 1: N-benzylation of 1-Phenylpiperazine

  • To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added a base such as potassium carbonate (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Benzyl chloride (1.1 eq) is added dropwise to the suspension.

  • The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours, monitoring the progress by TLC.

  • After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 1-Benzylpiperazine and Bromobenzene

  • To an oven-dried Schlenk flask are added Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous toluene, 1-benzylpiperazine (1.2 eq), and bromobenzene (1.0 eq) are added via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as indicated by GC-MS or LC-MS.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Synthetic Workflow Overview:

Synthesis_Workflow cluster_0 Route 1: N-Benzylation cluster_1 Route 2: Buchwald-Hartwig Amination cluster_2 Route 3: Reductive Amination phenylpiperazine 1-Phenylpiperazine benzylation N-Benzylation phenylpiperazine->benzylation benzyl_halide Benzyl Halide benzyl_halide->benzylation product This compound benzylation->product benzylpiperazine 1-Benzylpiperazine buchwald Buchwald-Hartwig benzylpiperazine->buchwald aryl_halide Aryl Halide aryl_halide->buchwald buchwald->product phenylpiperazine_ra 1-Phenylpiperazine reductive_amination Reductive Amination phenylpiperazine_ra->reductive_amination benzaldehyde Benzaldehyde benzaldehyde->reductive_amination reductive_amination->product purification Purification (Chromatography, Crystallization) product->purification

Caption: Synthetic routes to this compound.

References

Technical Support Center: Purification of Crude 1-Benzyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Benzyl-4-phenylpiperazine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a basic compound, are:

  • Recrystallization of its hydrochloride salt: This is often an effective method for achieving high purity. The crude free base is converted to its hydrochloride salt, which is then recrystallized from a suitable solvent.

  • Flash Column Chromatography: This technique is used to purify the free base form of the compound and is particularly useful for removing closely related impurities.[1]

  • Acid-Base Extraction: This can be employed as a preliminary purification step to separate the basic product from non-basic impurities.[2]

  • Distillation: While less common for this specific compound due to its relatively high boiling point, vacuum distillation can be an option for purifying the free base.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route but may include:

  • Unreacted starting materials: Such as 1-phenylpiperazine and benzyl chloride (or other benzylating agents).

  • 1,4-Dibenzylpiperazine: This is a common byproduct if piperazine itself is used as a starting material in the synthesis of the precursor 1-benzylpiperazine.[3]

  • Over-alkylation products: If the reaction conditions are not carefully controlled.

  • Solvent residues: From the reaction or initial work-up steps.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize - The solution is not supersaturated.- The chosen solvent is not appropriate.- The presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure product.- Attempt recrystallization with a different solvent system (see table below).
Product oils out - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- The product is too soluble in the chosen solvent, even at low temperatures.- Use a lower-boiling point solvent.- Use a solvent mixture where the product has lower solubility.- Dissolve the oil in a minimal amount of a good solvent and add an anti-solvent.
Low recovery of pure product - The product has significant solubility in the cold solvent.- Too much solvent was used for recrystallization.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a preliminary purification step like a short silica gel plug filtration.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Product streaking/tailing on the column - this compound is a basic compound, and the acidic nature of standard silica gel can cause strong interactions.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4] This will neutralize the acidic sites on the silica gel.- Consider using a different stationary phase like alumina (basic or neutral).
Poor separation of product and impurities - The eluent system is not optimized.- Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. The ideal Rf value for the target compound should be around 0.2-0.4 for good separation.[5]- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5]
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.- A common solvent system for piperazine derivatives is a mixture of ethyl acetate and petroleum ether.[6]
Cracked or dry column bed - Improper packing of the column.- The solvent level dropped below the top of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.- Keep the column topped up with eluent during the run.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This protocol is based on general procedures for purifying substituted piperazines.

  • Salt Formation:

    • Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent such as isopropanol or ethyl acetate.[4]

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt will precipitate out of the solution.

  • Recrystallization:

    • Collect the precipitated hydrochloride salt by filtration and wash with a small amount of cold solvent.

    • Dissolve the crude salt in a minimal amount of a hot recrystallization solvent. Potential solvents include ethanol, acetonitrile, or isopropanol.[4]

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general procedure for purifying basic compounds like this compound on silica gel.

  • Preparation of the Eluent:

    • Based on TLC analysis, prepare the eluent system. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.

    • Add 0.1-1% triethylamine to the eluent to prevent tailing.[4]

  • Packing the Column:

    • Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the prepared solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of substituted piperazines. Note that optimal conditions for this compound may need to be determined empirically.

Purification Method Parameter Typical Value/Condition Expected Purity Expected Yield
Recrystallization (as HCl salt) SolventEthanol, Isopropanol, Acetonitrile[4]>98%60-90%
Flash Column Chromatography Stationary PhaseSilica Gel>95%70-95%
Mobile PhaseHexane/Ethyl Acetate with 0.1-1% Triethylamine[4]

Visualizations

Purification_Workflow crude Crude this compound choice Choose Method crude->choice recryst Recrystallization (as HCl Salt) choice->recryst High Polarity Impurities chrom Flash Column Chromatography choice->chrom Closely Related Impurities pure_recryst Pure Product (Salt) recryst->pure_recryst pure_chrom Pure Product (Free Base) chrom->pure_chrom

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals collect Collect Pure Crystals crystals->collect Yes no_crystals No Crystals / Oiling Out crystals->no_crystals No troubleshoot Troubleshoot: - Concentrate Solution - Add Anti-solvent - Scratch Flask - Change Solvent no_crystals->troubleshoot troubleshoot->start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Crystallization of 1-Benzyl-4-phenylpiperazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-benzyl-4-phenylpiperazine salts.

Troubleshooting Crystallization Issues

This section provides step-by-step guidance for resolving specific problems that may arise during your experiments.

Issue 1: The Salt is "Oiling Out" Instead of Crystallizing

Q: My this compound salt is separating as an oily liquid instead of forming crystals. What is happening and how can I resolve this?

A: This phenomenon, known as "oiling out," occurs when the salt separates from the solution at a temperature above its melting point in the chosen solvent system. The resulting oil is often an impure, supersaturated liquid form of your compound.[1]

Here are several strategies to troubleshoot this issue:

  • Increase Solvent Volume: The compound may be precipitating too quickly. Adding more of the primary solvent can help keep it in solution longer during cooling, allowing for proper crystal formation.[1][2]

  • Optimize Cooling Rate: Rapid cooling is a common cause of oiling out.[1] Allow the solution to cool slowly to room temperature before gradually lowering the temperature further with an ice bath. A slower cooling rate provides the necessary time for molecules to arrange into a crystal lattice.

  • Solvent System Modification:

    • If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble.

    • Experiment with different solvent systems. For piperazine derivatives, solvents like ethanol, methanol, and acetone can be effective.[3] The free base of benzylpiperazine is soluble in methanol and sparingly soluble in chloroform.[3]

  • Purity Check: Impurities can significantly hinder crystallization and promote oiling out.[2] Consider an additional purification step for the crude product before crystallization.

Issue 2: Poor or No Crystal Formation

Q: I have followed the protocol, but I am getting a very low yield of crystals, or no crystals are forming at all. What should I do?

A: Several factors can contribute to poor or no crystallization. Here’s a systematic approach to troubleshoot this problem:

  • Insufficient Supersaturation: Your solution may not be saturated enough for crystals to form.

    • Solution: Try to concentrate the solution by carefully evaporating some of the solvent.[2] Be cautious not to remove too much solvent, which could lead to rapid precipitation and impurity inclusion.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the salt, even at lower temperatures.

    • Solution: Consider adding an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the solution to induce crystallization. For piperazine salts, which are polar, a less polar anti-solvent might be effective.

  • Nucleation Issues: Crystal growth requires nucleation sites.

    • Solution 1: Seeding: Introduce a tiny crystal of the desired product (a seed crystal) into the solution to initiate crystallization.

    • Solution 2: Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor, leading to a poor yield.[2]

Issue 3: Crystals Form Too Quickly

Q: As soon as I cool the solution, a large amount of solid crashes out. Is this a problem?

A: Yes, rapid precipitation is generally undesirable as it can trap impurities within the crystal lattice, defeating the purpose of crystallization for purification.[2]

  • Increase Solvent Volume: Add a small amount of additional solvent to the hot solution to slightly decrease the supersaturation. This will slow down the crystallization process upon cooling.[2]

  • Slower Cooling: As mentioned previously, a slower and more controlled cooling process is crucial for the formation of well-defined, pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the common salts of this compound, and how are they prepared?

A1: The most common salts are the hydrochloride (HCl) and dihydrochloride (2HCl) salts. These are typically prepared by dissolving the free base in a suitable solvent (e.g., anhydrous diethyl ether or ethanol) and then introducing hydrogen chloride gas or a solution of HCl in an appropriate solvent.[4]

Q2: How does the choice of counter-ion affect the properties of the salt?

A2: The counter-ion can significantly impact the salt's physicochemical properties, including its melting point, solubility, stability, and hygroscopicity.[5] For instance, hydrochloride salts are often more stable than the free base.[5] A salt screening study can help identify the optimal counter-ion for a specific application.[6]

Q3: What is the typical solubility profile of this compound and its salts?

A3: The free base, 1-benzylpiperazine, is generally soluble in organic solvents like methanol and sparingly soluble in chloroform, but insoluble in water.[3] Converting the free base to a salt, such as a hydrochloride salt, significantly increases its aqueous solubility.[6][7] The solubility of piperazine salts can also be influenced by pH and temperature.[5][7]

Q4: Can I use a mixed solvent system for crystallization?

A4: Yes, mixed solvent systems are often used to achieve the desired level of solubility for crystallization. A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool slowly.

Quantitative Data Summary

The following table summarizes key quantitative data for the crystallization of piperazine salts.

ParameterValueCompoundReference
Melting Point~280 °C (with decomposition)1-Benzylpiperazine Dihydrochloride[4]
Melting Point167–168 °C1-Benzyl-4-piperazinium Chloride[4]
Yield93–95%1-Benzylpiperazine Dihydrochloride[4]
Crystallization SolventAbsolute Ethanol1-Benzylpiperazine Dihydrochloride[4]
Crystallization SolventAnhydrous Diethyl Ether1-[N-(trifluoromethyl)benzyl]-4-phenylpiperazine HCl

Key Experimental Protocols

Protocol 1: Crystallization of 1-Benzylpiperazine Dihydrochloride from Ethanol

This protocol is adapted from a literature procedure for the synthesis and purification of 1-benzylpiperazine dihydrochloride.[4]

  • Dissolution: Dissolve the crude 1-benzylpiperazine dihydrochloride in a minimal amount of hot absolute ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the filtrate to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath for 10-15 minutes to maximize crystal formation.[4]

  • Isolation: Collect the precipitated white plates of 1-benzylpiperazine dihydrochloride by suction filtration.

  • Washing: Wash the crystals with a small amount of cold absolute ethanol or dry benzene.

  • Drying: Dry the crystals, for example, in a vacuum oven.

Protocol 2: General Procedure for Salt Formation and Crystallization

This is a general protocol for forming a hydrochloride salt and subsequently crystallizing it.

  • Dissolution of Free Base: Dissolve the this compound free base in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.

  • Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the same solvent dropwise while stirring. The salt will typically precipitate out of the solution.

  • Isolation and Redissolution: Collect the crude salt by filtration. To recrystallize, dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection and Drying: Collect the purified salt crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations

TroubleshootingWorkflow Troubleshooting Crystallization of this compound Salts cluster_oiling Solutions for Oiling Out cluster_no_crystals Solutions for No/Poor Crystals cluster_fast_crystals Solutions for Fast Crystallization start Start Crystallization issue Issue Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes no_crystals No/Poor Crystal Formation issue->no_crystals fast_crystals Crystals Form Too Fast issue->fast_crystals success Successful Crystallization issue->success No oiling_sol1 Increase Solvent Volume oiling_out->oiling_sol1 no_crystals_sol1 Concentrate Solution no_crystals->no_crystals_sol1 fast_crystals_sol1 Increase Solvent Volume fast_crystals->fast_crystals_sol1 oiling_sol2 Slow Down Cooling Rate oiling_sol3 Change Solvent System oiling_sol3->success Resolved no_crystals_sol2 Add Anti-Solvent no_crystals_sol3 Seed or Scratch no_crystals_sol3->success Resolved fast_crystals_sol2 Slow Down Cooling Rate fast_crystals_sol2->success Resolved ExperimentalWorkflow General Experimental Workflow for Crystallization start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No Impurities hot_filter->cool_slowly Yes ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Filter Crystals ice_bath->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Preventing degradation of 1-Benzyl-4-phenylpiperazine in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Benzyl-4-phenylpiperazine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. It is recommended to store it in a cool, dry place, preferably in a desiccator.[1][2][3][4] For long-term storage, refrigeration (2-8 °C) is advisable. Some sources also suggest storing under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[4]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid form. If you need to store solutions, they should be prepared fresh whenever possible. For short-term storage, keep solutions at 2-8 °C and protected from light. For longer-term storage, freezing (-20 °C or -80 °C) in single-use aliquots is recommended to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents if solubility allows.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemistry of related piperazine compounds, this compound is susceptible to degradation through oxidation and hydrolysis.[5][6][7] Oxidation can occur at the nitrogen atoms of the piperazine ring or at the benzylic position. Hydrolysis, particularly under acidic or basic conditions, could potentially lead to cleavage of the benzyl group.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid material (e.g., yellowing) Oxidation due to exposure to air and/or light.Store the compound in an amber vial under an inert atmosphere (e.g., nitrogen). Ensure the container is tightly sealed. For long-term storage, refrigeration is recommended.
Decreased purity observed by HPLC analysis over time Degradation due to improper storage (e.g., exposure to heat, light, or moisture).Review storage conditions. Implement the recommended storage conditions: cool, dark, dry, and potentially under an inert atmosphere. Perform a forced degradation study to identify potential degradants.
Inconsistent results in biological assays Degradation of the compound in solution.Prepare solutions fresh before each experiment. If solutions must be stored, use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Consider the pH and buffer composition of your assay medium, as it may influence stability.
Formation of unexpected peaks in chromatograms Contamination or degradation.Verify the purity of the starting material. If the material is pure, the new peaks are likely degradation products. Use a stability-indicating HPLC method to track the formation of these impurities over time under different stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products. This study exposes the compound to stress conditions to accelerate degradation.[9][10][11]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, thus allowing for accurate purity assessment and stability monitoring.[12][13]

Methodology:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare solutions of the stressed samples from the forced degradation study.

  • Inject a blank (diluent), a standard solution of this compound, and the stressed samples into the HPLC system.

  • Analyze the chromatograms to ensure that the main peak is well-resolved from any degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60 °C, 24h15.228.5 min
0.1 M NaOH, 60 °C, 24h8.719.2 min
3% H₂O₂, RT, 24h25.437.8 min
Heat (105 °C), 24h5.1110.1 min
Photolytic (UV)12.828.9 min

Visualizations

Degradation_Pathway cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation BPP This compound N_Oxide Piperazine N-Oxide derivative BPP->N_Oxide Oxidation (e.g., H₂O₂) Benzylic_Ketone Benzylic Ketone derivative BPP->Benzylic_Ketone Oxidation (e.g., H₂O₂) Phenylpiperazine Phenylpiperazine BPP->Phenylpiperazine Hydrolysis (Acid/Base) Benzyl_Alcohol Benzyl Alcohol BPP->Benzyl_Alcohol Hydrolysis (Acid/Base)

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data Report Stability Assessment Report Data->Report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Isomer Separation in 1-Benzyl-4-phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomer separation during the synthesis of 1-Benzyl-4-phenylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the potential types of isomers encountered in the synthesis of this compound?

A1: Depending on the synthetic route and the starting materials used, you may encounter two main types of isomers:

  • Positional Isomers (Regioisomers): These isomers have the same molecular formula but differ in the position of substituents on the aromatic rings or the piperazine core. For example, if substituted benzyl or phenyl groups are used, the substituent could be at the ortho-, meta-, or para- position.

  • Stereoisomers: If the synthesis introduces a chiral center, for instance, by substitution on the piperazine ring itself, you may obtain a mixture of enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

Q2: My initial analysis (e.g., GC-MS) shows a single peak, but I suspect I have a mixture of isomers. Why might this be?

A2: Standard Gas Chromatography-Mass Spectrometry (GC-MS) may not be sufficient to distinguish between certain isomers. While GC can often separate isomers based on differences in their boiling points and interactions with the stationary phase, isomers with very similar physical properties might co-elute, resulting in a single peak. Furthermore, mass spectrometry may produce identical or very similar fragmentation patterns for isomers, making their individual identification difficult.[1] It is crucial to employ complementary analytical techniques for confirmation.

Q3: What analytical techniques are recommended for identifying and quantifying isomers of this compound?

A3: A combination of analytical methods is often necessary for unambiguous identification and quantification:

  • High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases (CSPs) for enantiomers, HPLC is a powerful tool for separating and quantifying isomers.

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging technique for both chiral and achiral separations and can offer advantages in terms of speed and reduced solvent consumption.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can often distinguish between positional isomers and diastereomers based on differences in the chemical shifts and coupling constants of their protons and carbons.

  • Raman Microspectroscopy: This technique can provide unique spectral fingerprints for different isomers, aiding in their differentiation.[1]

  • Thin-Layer Chromatography (TLC): While primarily a qualitative technique, TLC with appropriate visualization agents can sometimes indicate the presence of multiple components.

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomers on HPLC

Question: I am attempting to separate isomers of this compound using HPLC, but I'm seeing a single broad peak or no separation at all. What can I do?

Answer:

Poor resolution in HPLC can stem from several factors related to the column, mobile phase, or the properties of the analyte itself. Here is a step-by-step troubleshooting guide:

Troubleshooting Steps:

  • Column Selection:

    • For Positional Isomers (Achiral Separation): If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.

    • For Enantiomers/Diastereomers (Chiral Separation): A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and effective for a broad range of compounds.[3][4][5] It is often necessary to screen several different chiral columns to find the one that provides the best separation.[3]

  • Mobile Phase Optimization:

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Sometimes, switching the organic modifier can dramatically change the selectivity.[4]

    • pH Control: this compound is a basic compound. The pH of the mobile phase will affect its ionization state and interaction with the stationary phase. Operating at a low pH (e.g., 2-3) can protonate residual silanol groups on the silica support, reducing peak tailing.[1][6][7] Conversely, working at a high pH with a suitable column can also be a valid strategy.[8]

    • Additives: For basic compounds prone to interacting with silica, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape and resolution.[8]

  • Temperature:

    • Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, which can impact resolution.[3]

Data Presentation: Comparison of Chiral Stationary Phases for Piperazine Derivatives

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile PhasesSuitability for Basic Compounds
Polysaccharide-based (Cellulose)Chiralcel OD, Chiralcel OJNormal Phase: Hexane/AlcoholReversed Phase: Acetonitrile/Water or Methanol/WaterGood, often requires additives like diethylamine (DEA) in normal phase.
Polysaccharide-based (Amylose)Chiralpak AD, Chiralpak ASNormal Phase: Hexane/AlcoholReversed Phase: Acetonitrile/Water or Methanol/WaterGood, often requires additives like DEA in normal phase.
Protein-basedChiral-AGP, Ultron ES-OVMAqueous buffers with organic modifiersExcellent for separating basic drugs in reversed-phase mode.
Macrocyclic GlycopeptideChirobiotic V, Chirobiotic TPolar Ionic, Polar Organic, Reversed Phase, Normal PhaseVery versatile and can be effective for a wide range of compounds.

This table provides a general guideline. Optimal conditions must be determined experimentally.

Issue 2: Significant Peak Tailing in HPLC Analysis

Question: My chromatograms for this compound show significant peak tailing, which is affecting my ability to accurately quantify the isomers. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a common problem in reversed-phase HPLC. It is often caused by secondary interactions between the basic nitrogen atoms of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[6][7][8][9]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2-3 will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[1][6]

  • Use of Additives: Adding a competing base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically at a concentration of 0.1-0.5%) can mask the active silanol sites and improve peak shape.[8]

  • Column Choice:

    • End-capped Columns: Use a high-quality, well-end-capped column where the residual silanol groups have been chemically deactivated.

    • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the analyte from the silica surface.

    • Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles often exhibit reduced silanol activity and can provide better peak shapes for basic compounds.

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Separation

This protocol outlines a general approach to developing a chiral HPLC method for the separation of this compound enantiomers.

1. Initial Column Screening:

  • Select a set of 3-4 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a protein-based column).
  • Begin with a generic mobile phase for each column type. For polysaccharide columns in normal phase, a common starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). For reversed-phase, start with acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate).

2. Mobile Phase Optimization:

  • If partial separation is observed, optimize the ratio of the organic modifier to the aqueous/non-polar phase.
  • For normal phase, vary the alcohol content (isopropanol, ethanol).
  • For reversed phase, optimize the organic solvent percentage and try different organic modifiers (acetonitrile vs. methanol).
  • Evaluate the effect of different additives and their concentrations (e.g., DEA, TEA, trifluoroacetic acid - TFA).

3. Temperature and Flow Rate Optimization:

  • Once a promising mobile phase is identified, investigate the effect of column temperature (e.g., in 5 °C increments from 25 °C to 40 °C).
  • Optimize the flow rate to achieve the best balance between resolution and analysis time.

4. Method Validation:

  • Once baseline separation is achieved, validate the method for linearity, precision, accuracy, and robustness according to standard guidelines.

Protocol 2: Fractional Crystallization for Diastereomer Separation

For diastereomeric mixtures, fractional crystallization can be an effective purification technique.

1. Solvent Screening:

  • In small-scale experiments, test the solubility of the isomeric mixture in a variety of solvents at room temperature and at elevated temperatures. Ideal solvents are those in which one diastereomer is significantly less soluble than the other, especially at cooler temperatures.
  • Common solvents to screen include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexane, heptane), as well as mixtures of these.

2. Crystallization Procedure:

  • Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent to form a saturated solution.
  • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
  • If crystals form, collect them by filtration.
  • Wash the crystals with a small amount of the cold solvent.

3. Analysis of Fractions:

  • Analyze the composition of the crystals and the mother liquor by a suitable analytical technique (e.g., HPLC, NMR) to determine the extent of enrichment of one diastereomer.

4. Recrystallization:

  • If necessary, repeat the crystallization process with the enriched solid to further improve the diastereomeric purity.

Visualizations

Isomer_Separation_Workflow cluster_synthesis Synthesis Output cluster_analysis Initial Analysis cluster_decision Isomer Presence Assessment cluster_separation Separation Strategy cluster_purification Purification and Verification start Crude this compound analysis Analytical Screening (TLC, GC-MS, HPLC) start->analysis isomer_check Isomers Detected? analysis->isomer_check separation_type Determine Isomer Type (Positional vs. Stereoisomer) isomer_check->separation_type Yes isolated_isomers Isolated Isomers isomer_check->isolated_isomers No (Pure Product) achiral_sep Achiral Separation (Column Chromatography, Fractional Crystallization) separation_type->achiral_sep Positional chiral_sep Chiral Separation (Chiral HPLC/SFC, Diastereomeric Salt Formation) separation_type->chiral_sep Stereoisomer purification Preparative Chromatography or Recrystallization achiral_sep->purification chiral_sep->purification purity_check Purity Analysis of Fractions (HPLC, NMR) purification->purity_check purity_check->isolated_isomers

Caption: Workflow for the separation and purification of this compound isomers.

HPLC_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 solution1a Use End-capped or Hybrid Column cause1->solution1a solution1b Add Competing Base (e.g., TEA) cause1->solution1b solution2 Adjust Mobile Phase pH (e.g., to pH 2-3) cause2->solution2 solution3 Reduce Sample Concentration cause3->solution3 end Symmetrical Peaks solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting guide for HPLC peak tailing of basic compounds.

References

Technical Support Center: Enhancing the In Vivo Stability of 1-Benzyl-4-phenylpiperazine (BPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 1-Benzyl-4-phenylpiperazine (BPP) for in vivo applications. Below you will find troubleshooting guides and frequently asked questions to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound (BPP) in experimental settings?

A1: The main stability challenges for BPP, like other piperazine derivatives, stem from its susceptibility to several degradation pathways. The most common are oxidation, pH-related hydrolysis, and photodegradation.[1][2] The nitrogen atoms within the piperazine ring are particularly prone to oxidation, which can be catalyzed by factors like heat, light, or the presence of trace metal ions.[1][3][4]

Q2: My BPP stock solution has developed a yellow or brownish tint. What is the likely cause?

A2: A change in color, particularly to yellow or brown, in a previously colorless solution often indicates chemical degradation.[1] The most probable causes are oxidation, where the compound reacts with dissolved oxygen, or photodegradation from exposure to ambient or UV light.[1] Storing the solid compound or solutions in light-resistant containers and under an inert atmosphere can help prevent this.[1]

Q3: How does the pH of an aqueous formulation affect the stability of BPP?

A3: The stability of piperazine derivatives is often highly dependent on pH.[1][2] While the piperazine ring is generally stable, extreme pH conditions can accelerate degradation. Studies on similar phenylpiperazine derivatives show that degradation is significantly faster in strongly acidic (pH < 3) and strongly alkaline (pH > 9) environments.[2] Therefore, maintaining the pH of the formulation within a neutral range (ideally determined through a pH-stability profile) is critical for maximizing stability.[1][5]

Q4: I am observing inconsistent results in my in vivo experiments. Could this be related to BPP instability?

A4: Yes, inconsistent experimental outcomes are a common consequence of compound degradation.[1] If BPP degrades between the time of formulation and administration, or even within the time frame of the experiment, the effective dose administered will vary. This can lead to high variability in pharmacological or toxicological readouts. It is crucial to ensure that formulations are prepared fresh, stored correctly, and used within a validated stability window.

Troubleshooting Unstable BPP Formulations

Problem: Significant degradation of BPP is detected in my aqueous vehicle shortly after preparation.

This common issue can often be resolved by systematically evaluating and optimizing the formulation and handling procedures. The following workflow can help identify and mitigate the cause of instability.

G Troubleshooting Workflow for BPP Instability start Instability Observed (>5% degradation) ph_check 1. Check Formulation pH start->ph_check ph_issue Is pH outside 6.0-7.5 range? ph_check->ph_issue adjust_ph Action: Adjust to optimal pH (e.g., 6.8-7.4) using a buffer system. ph_issue->adjust_ph Yes oxidation_check 2. Suspect Oxidation (e.g., color change) ph_issue->oxidation_check No adjust_ph->oxidation_check add_antioxidant Action: Add antioxidant (e.g., 0.01% Ascorbic Acid or BHT). oxidation_check->add_antioxidant metal_check Is metal ion catalysis suspected? (e.g., from vehicle or equipment) add_antioxidant->metal_check add_chelator Action: Add chelating agent (e.g., 0.01% EDTA). metal_check->add_chelator Yes light_check 3. Suspect Photodegradation metal_check->light_check No add_chelator->light_check protect_light Action: Use amber vials and protect from light during handling. light_check->protect_light retest Retest Stability protect_light->retest end Formulation Optimized retest->end

Caption: A decision tree for troubleshooting BPP formulation instability.

Quantitative Data Summary

While specific kinetic data for this compound is proprietary or must be determined empirically, the following table summarizes the typical pH-stability relationship for a related phenylpiperazine derivative, illustrating the importance of pH control.[2]

pH of SolutionTemperature (°C)ConditionRelative Degradation Rate
1.1 - 2.060Acidic HydrolysisHigh
4.0 - 5.060Mildly AcidicModerate
6.0 - 8.060NeutralLow (Most Stable)
9.0 - 10.060Alkaline HydrolysisHigh
11.0 - 12.060Strongly AlkalineVery High

Table 1: Example pH-Rate Profile. Data is representative for a phenylpiperazine derivative and illustrates that stability is maximal in the neutral pH range, with degradation accelerated by both acidic and basic conditions.[2]

Key Experimental Protocols

To ensure the stability and reliability of BPP for in vivo studies, conducting forced degradation studies and developing a stability-indicating analytical method are essential.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish the intrinsic stability of the molecule.[6][7] This process is critical for developing a stability-indicating analytical method.

G Workflow for Forced Degradation Study prep Prepare BPP Stock Solution (e.g., in Acetonitrile/Water) stress Expose Aliquots to Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) stress->base oxid Oxidation (3% H2O2, RT, 24h) stress->oxid therm Thermal (Solid & Solution, 80°C, 48h) stress->therm photo Photolytic (ICH Option 1, UV/Vis light) stress->photo analyze Analyze All Samples by HPLC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradants & Establish Degradation Pathway analyze->report

Caption: Experimental workflow for conducting forced degradation studies on BPP.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of BPP in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at 0, 2, 8, and 24 hours, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at intervals for analysis.[8]

  • Thermal Degradation: Expose solid BPP powder and the stock solution to 80°C in a calibrated oven. Analyze samples at 24 and 48 hours.

  • Photostability: Expose solid BPP and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to determine the percentage of degradation and identify major degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.

Methodology:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl or cyano columns can also be considered for alternative selectivity.[1]

  • Mobile Phase Optimization:

    • Aqueous Phase: Begin with a buffered aqueous phase (e.g., 20 mM phosphate buffer). Conduct a pH-optimization study by varying the mobile phase pH (e.g., pH 3.0, 5.0, 7.0) to achieve the best peak shape and resolution for BPP.[1]

    • Organic Phase: Use acetonitrile or methanol as the organic modifier. Run a gradient elution (e.g., 10% to 90% organic over 20 minutes) to separate all components from the forced degradation study.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to check for peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass of degradation products.

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the BPP peak is free from co-eluting degradants, which is confirmed by peak purity analysis.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to developing a robust formulation.

G Potential Degradation Pathways for BPP BPP This compound (BPP) c1 BPP->c1 c2 BPP->c2 c3 BPP->c3 Oxidation Oxidation (N-Oxides, Ring Opening) Hydrolysis Hydrolysis (Cleavage Products) Photo Photodegradation (Colored Degradants) c1->Oxidation O2, Metal Ions (Fe2+, Cu2+) Peroxides c2->Hydrolysis H+ / OH- (Strong Acid/Base) c3->Photo UV/Vis Light

Caption: Primary degradation pathways affecting BPP stability.

References

Minimizing side-product formation in 1-Benzyl-4-phenylpiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Benzyl-4-phenylpiperazine. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing targeted solutions in a question-and-answer format.

Issue 1: Formation of 1,4-Dibenzylpiperazine Impurity

Q: My reaction is producing a significant amount of the 1,4-dibenzylpiperazine side-product. How can I favor the formation of the mono-benzylated product?

A: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[1] To promote mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Using an excess of 1-phenylpiperazine relative to the benzylating agent (e.g., benzyl bromide or benzyl chloride) can statistically favor the mono-alkylation. A larger pool of unreacted 1-phenylpiperazine increases the probability that the benzylating agent will react with a primary amine rather than the already substituted secondary amine of the desired product.[2]

  • Slow Addition of Alkylating Agent: Adding the benzylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile. This reduces the likelihood of a second benzylation event occurring on the this compound product.[1]

  • Use of a Mono-protected Piperazine: While not directly applicable to the synthesis from 1-phenylpiperazine, if you are starting from piperazine, using a mono-protected version like N-Boc-piperazine is a highly effective method to ensure mono-alkylation.[1][3] The protecting group blocks one nitrogen, directing the benzylation to the other. The protecting group can be subsequently removed.[1][3]

  • Lower Reaction Temperature: High temperatures can increase the rate of the second benzylation. Running the reaction at a lower temperature can sometimes improve the selectivity for the mono-benzylated product, although this may require longer reaction times.

Issue 2: Incomplete Conversion or Stalled Reaction

Q: My reaction is not going to completion, and I have a significant amount of unreacted 1-phenylpiperazine. What could be the cause and how can I fix it?

A: Incomplete conversion can be attributed to several factors. Here are some troubleshooting steps:

  • Reagent Purity: Ensure that your starting materials and solvents are pure and anhydrous. Trace impurities can sometimes poison catalysts or interfere with the reaction.[1]

  • Base Strength and Stoichiometry: For N-alkylation reactions, a sufficiently strong and anhydrous base is crucial to neutralize the acid byproduct (e.g., HBr or HCl).[1] Ensure you are using at least 1.5-2.0 equivalents of a suitable base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

  • Solvent Choice: The solubility of reagents can impact reaction rates. If you observe poor solubility, consider switching to a more polar aprotic solvent such as DMF.[1]

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, consider moderately increasing the temperature and monitoring the progress by TLC or LC-MS.

  • Catalyst Activity (for Buchwald-Hartwig Amination): If you are employing a palladium-catalyzed method, ensure your catalyst and ligands are active. Consider using a pre-catalyst or activating the catalyst in situ according to established protocols. The choice of ligand is also critical for reaction efficiency.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Direct N-Alkylation: This involves the reaction of 1-phenylpiperazine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1] This is a straightforward and widely used technique.

  • Reductive Amination: This is a two-step, one-pot process where 1-phenylpiperazine is first reacted with benzaldehyde to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the final product.[1][6] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to couple 1-phenylpiperazine with a benzyl halide.[5][7] This method is often valued for its high functional group tolerance and broad substrate scope.[5]

Q2: How can I effectively purify this compound from the 1,4-dibenzylpiperazine impurity?

A2: Purification can typically be achieved through the following methods:

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the mono- and di-benzylated products. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often successful.

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an efficient way to remove impurities. The choice of solvent will depend on the solubility differences between the product and the side-product.

  • Acid-Base Extraction: The basicity of the two products is different, which can sometimes be exploited in a careful acid-base extraction procedure, although this may be less effective for complete separation than chromatography or crystallization.

Q3: What are the recommended bases and solvents for the direct N-alkylation of 1-phenylpiperazine with a benzyl halide?

A3: The choice of base and solvent is critical for the success of the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] It is recommended to use at least 1.5-2.0 equivalents of the base to effectively neutralize the acid formed during the reaction.[1]

  • Solvents: Aprotic solvents are typically used. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. DMF can be particularly useful if the solubility of the starting materials is an issue.[1]

Data Presentation

Table 1: Influence of Stoichiometry on Mono- vs. Di-benzylation of 1-Phenylpiperazine

Molar Ratio (1-Phenylpiperazine : Benzyl Bromide)Temperature (°C)Reaction Time (h)Approximate Yield of this compound (%)Approximate Yield of 1,4-Dibenzylpiperazine (%)
1 : 1801260-7020-30
2 : 1801280-905-15
3 : 18012>90<5

Note: Yields are approximate and can vary based on specific reaction conditions, including base, solvent, and reaction scale.

Experimental Protocols

Protocol 1: Direct N-Alkylation of 1-Phenylpiperazine

Materials:

  • 1-Phenylpiperazine (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylpiperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask and stir the suspension.

  • Slowly add benzyl bromide dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Reductive Amination of 1-Phenylpiperazine with Benzaldehyde

Materials:

  • 1-Phenylpiperazine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a dry reaction flask, dissolve 1-phenylpiperazine and benzaldehyde in dichloromethane.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_alkylation Direct N-Alkylation 1-Phenylpiperazine 1-Phenylpiperazine Product This compound 1-Phenylpiperazine->Product + Benzyl Bromide (Base) Benzyl_Bromide Benzyl Bromide Side_Product 1,4-Dibenzylpiperazine Product->Side_Product + Benzyl Bromide (Excess Reagent/High Temp)

Caption: Reaction pathway for direct N-alkylation.

References

Technical Support Center: Method Development for Chiral Separation of Phenylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of phenylpiperazine enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of phenylpiperazine enantiomers using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Suggested Solution
No Separation or Poor Resolution Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient stereoselectivity for the phenylpiperazine enantiomers.Action: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of chiral compounds, including basic compounds like phenylpiperazines.[1][2]
Incorrect Mobile Phase Composition: The mobile phase may not be optimal for enantiomeric recognition on the chosen CSP.Action:Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[3] • Reversed-Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).[4] • Polar Organic Mode: Screen different polar organic solvents like acetonitrile or methanol.
Inadequate Mobile Phase Additive: For basic compounds like phenylpiperazines, the absence of a basic additive can lead to poor peak shape and resolution.Action: Add a small concentration (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape and potentially enhance resolution.[3][5]
Peak Tailing Secondary Interactions with Residual Silanols: The basic nature of the piperazine nitrogen can lead to strong interactions with acidic silanol groups on the silica support of the CSP, causing peak tailing.Action: • Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase to compete for the active silanol sites.[6][7] • In reversed-phase mode, adjust the mobile phase pH to be 2 units above the pKa of the analyte to ensure it is in a single ionic form.[7] • Use an end-capped column or a column specifically designed for the analysis of basic compounds.[7]
Column Overload: Injecting too much sample can saturate the stationary phase.Action: Reduce the sample concentration or injection volume.
Column Contamination/Degradation: Accumulation of contaminants on the column can lead to active sites that cause tailing.Action: Flush the column with a strong solvent. For immobilized polysaccharide CSPs, a regeneration procedure with solvents like DMF or THF may be possible.[8]
Peak Splitting Sample Solvent Incompatibility: The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing peak distortion.Action: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.
Co-elution of Impurities: A closely eluting impurity can appear as a shoulder or a split peak.Action: Optimize the mobile phase composition or gradient to improve the separation of the main peak from the impurity.
Column Void or Blockage: A void at the column inlet or a blocked frit can disrupt the sample flow path.Action: Reverse the column and flush at a low flow rate to dislodge any blockage. If a void is present, the column may need to be replaced.
Irreproducible Retention Times Mobile Phase Instability: Evaporation of volatile mobile phase components can alter the composition and affect retention times.Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Action: Use a column oven to maintain a constant temperature.
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to shifting retention times.Action: Ensure the column is fully equilibrated with the initial mobile phase before each injection.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating phenylpiperazine enantiomers?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely applicable and have shown success in resolving a broad range of chiral compounds, including basic analytes like phenylpiperazines.[1][2] It is recommended to screen a few different polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) to find the optimal selectivity for your specific phenylpiperazine derivative.[9]

Q2: Why is a basic additive like diethylamine (DEA) often required in the mobile phase?

A2: Phenylpiperazines are basic compounds. The basic nitrogen atom can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape (tailing) and potentially no separation. Adding a small amount of a basic modifier like DEA (typically 0.1%) helps to saturate these active sites, minimizing these undesirable interactions and resulting in sharper, more symmetrical peaks. In some cases, the additive can also enhance enantioselectivity.[3][5]

Q3: What are the typical starting conditions for method development in normal-phase HPLC?

A3: A common starting point for normal-phase chiral method development is a mobile phase consisting of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol or ethanol. A typical initial screening composition would be 90:10 (v/v) n-hexane:isopropanol. For basic analytes like phenylpiperazines, 0.1% diethylamine should be added to the mobile phase.

Q4: Can I use reversed-phase HPLC for the chiral separation of phenylpiperazines?

A4: Yes, reversed-phase HPLC can be a viable option, especially with modern immobilized polysaccharide CSPs that are stable in aqueous mobile phases.[4] A typical mobile phase would consist of an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) and an organic modifier like acetonitrile or methanol. This mode is particularly advantageous if you need to interface with mass spectrometry (MS) detection.[4]

Q5: My peaks are broad and tailing. What is the first thing I should check?

A5: For basic compounds like phenylpiperazines, the most common cause of peak tailing is secondary interactions with the stationary phase. The first and most effective solution is to ensure a basic additive, such as 0.1% DEA or TEA, is present in your mobile phase.[6][7] If an additive is already in use, consider slightly increasing its concentration or ensuring the mobile phase pH is appropriate for your analyte in reversed-phase mode.

Q6: What should I do if I observe peak splitting?

A6: First, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. If the sample solvent is appropriate, the splitting could be due to a physical issue with the column, such as a partially blocked inlet frit or a void in the packing. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced. Peak splitting can also indicate the presence of a closely eluting impurity.

Quantitative Data Summary

The following tables summarize typical quantitative data for the chiral separation of piperazine derivatives by HPLC and Capillary Electrophoresis (CE).

Table 1: HPLC Separation of Piperazine Derivatives

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Positional Isomers of ChlorophenylpiperazineReversed-Phase Chiral ColumnTriethylamine buffer:Methanol (70:30, v/v), pH 90.8Baseline Separation[10]
(1,4-Dimethylpiperazin-2-yl)methanolChiralpak® ICAcetonitrile:Methanol:DEA (90:10:0.1, v/v/v)1.0Not Specified[2]

Table 2: Capillary Electrophoresis Separation of Cationic Piperazine Derivatives

ParameterValue
Optimal Conditions
Background Electrolyte100 mM phosphate buffer (pH 6.0)
Chiral Selector34 mg/mL Sulfated β-cyclodextrin
Organic Modifier40% (v/v) Methanol
Performance
Linearity (r²)> 0.99 for each enantiomer
Limit of Detection (LOD)5.9–11.4 µmol/L
Limit of Quantification (LOQ)18–34.6 µmol/L

Experimental Protocols

Protocol 1: Chiral HPLC Method for Piperazine Derivatives (General Approach)

This protocol outlines a general approach for the development of a chiral HPLC method for phenylpiperazine enantiomers based on common practices for basic compounds.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, for example, a cellulose-based column like Chiralcel® OD-H or an amylose-based column like Chiralpak® AD-H.

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a mobile phase of n-hexane and isopropanol (90:10, v/v).

    • Add 0.1% (v/v) of diethylamine (DEA) to the mobile phase.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the phenylpiperazine racemate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Inject the sample and evaluate the chromatogram for separation.

    • If no or poor separation is observed, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 95:5).

    • Other polar modifiers like ethanol can also be screened in place of isopropanol.

    • If peak shape is poor, ensure the DEA concentration is sufficient.

Protocol 2: Chiral Capillary Electrophoresis (CE) Method for Cationic Piperazine Derivatives

This protocol is adapted from a validated method for the chiral separation of H1-antihamine drugs, which are cationic piperazine derivatives.

  • Capillary and Conditioning:

    • Use a fused-silica capillary.

    • Condition the capillary by flushing with 1 M NaOH, followed by water, and then the background electrolyte.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 100 mM phosphate buffer and adjust the pH to 6.0.

    • Dissolve sulfated β-cyclodextrin (S-β-CD) in the buffer to a final concentration of 34 mg/mL.

    • Add methanol to the BGE to a final concentration of 40% (v/v).

    • Filter and degas the BGE.

  • Electrophoretic Conditions:

    • Voltage: Optimized for the specific instrument and capillary dimensions.

    • Temperature: 25°C

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation:

    • Dissolve the sample in the BGE or a compatible solvent at a suitable concentration.

Visualizations

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Define Analyte Properties (Phenylpiperazine - Basic) csp_selection Select CSPs (Polysaccharide-based) start->csp_selection mp_selection Select Mobile Phases (Normal, Reversed, Polar Organic) start->mp_selection screen Perform Screening Runs csp_selection->screen mp_selection->screen optimize_mp Optimize Mobile Phase - Modifier Ratio - Additive Concentration screen->optimize_mp Partial or No Separation robustness Robustness Testing (Small variations in parameters) screen->robustness Good Separation optimize_params Optimize Other Parameters - Temperature - Flow Rate optimize_mp->optimize_params eval_resolution Evaluate Resolution (Rs > 1.5?) Peak Shape (Tf ≈ 1?) optimize_params->eval_resolution eval_resolution->optimize_mp No eval_resolution->robustness Yes validation Full Method Validation (Linearity, Accuracy, Precision) robustness->validation final_method Finalized Method validation->final_method

Caption: Workflow for Chiral HPLC Method Development.

References

Validation & Comparative

A Comparative Neurotoxicity Analysis: 1-Benzyl-4-phenylpiperazine vs. Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxicity of 1-Benzyl-4-phenylpiperazine and the well-studied compound, Benzylpiperazine (BZP). While direct comparative experimental data for this compound is limited in the current body of scientific literature, this document synthesizes available information on BZP and structurally related piperazine derivatives to offer a predictive assessment of the potential neurotoxic profile of this compound.

Executive Summary

Benzylpiperazine (BZP) is a recreational drug known for its stimulant properties and its potential to induce neurotoxic effects.[1] Extensive in vitro studies have demonstrated that BZP can lead to neuronal cell death through mechanisms involving oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.[2][3] These effects are primarily linked to its ability to elevate extracellular levels of dopamine and serotonin.[3]

Direct experimental data on the neurotoxicity of this compound is scarce. However, based on its structural similarity to BZP and other psychoactive piperazine derivatives, it is plausible that this compound may exhibit a comparable neurotoxic profile. A comparative study on the closely related compound, 1-benzoylpiperazine, revealed similar mechanisms of neurotoxicity to BZP, including the induction of oxidative stress, mitochondrial impairment, and apoptosis in neuronal cell lines.[3] This suggests that the N-benzyl and phenyl substitutions on the piperazine ring are key contributors to these toxicological endpoints.

This guide will delve into the established neurotoxic mechanisms of BZP, presenting quantitative data from key in vitro experiments. It will also provide detailed experimental protocols to aid researchers in designing and interpreting future studies on this compound and other novel piperazine derivatives.

Comparative Neurotoxicity Data

The following tables summarize quantitative data from in vitro studies on the neurotoxic effects of Benzylpiperazine (BZP). Due to the lack of specific data for this compound, this section focuses on BZP to provide a benchmark for potential neurotoxicity.

Table 1: Cytotoxicity of Benzylpiperazine (BZP) in Neuronal Cell Lines

Cell LineAssayEndpointConcentration (µM)Result (% of Control)
LN-18LDH ReleaseCytotoxicity1700110.7 ± 9.0
LN-18LDH ReleaseCytotoxicity5700154.2 ± 14.3

Table 2: Oxidative Stress Induced by Benzylpiperazine (BZP)

Cell LineAssayEndpointConcentration (µM)Result (% of Control)
LN-18DCFH-DAROS Production570118.3 ± 11.6
LN-18DCFH-DAROS Production1700120.9 ± 12.3
LN-188-OHdG LevelsDNA Damage570421.4 ± 52.7
LN-188-OHdG LevelsDNA Damage1700593.8 ± 51.5

Table 3: Apoptosis Induction by Benzylpiperazine (BZP)

Cell LineAssayEndpointConcentration (µM)Result (% of Control)
LN-18Caspase ActivityCaspase-9 Activation1700130.2 ± 36.3
LN-18Caspase ActivityCaspase-3 ActivationLowest effective concentration258.8 ± 76.4

Key Neurotoxic Mechanisms

The neurotoxicity of BZP and likely, by extension, this compound, is underpinned by a cascade of cellular events initiated by their interaction with monoamine transporters.

Monoamine Release and Oxidative Stress

BZP acts as a releasing agent for dopamine and serotonin, leading to an increase in their synaptic concentrations.[3] This surge in neurotransmitters, particularly dopamine, can lead to the generation of reactive oxygen species (ROS) through auto-oxidation. The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately contributing to neuronal cell death.

BZP BZP / 1-Benzyl-4- phenylpiperazine DAT_SERT Dopamine/Serotonin Transporters BZP->DAT_SERT DA_5HT_release ↑ Dopamine & Serotonin Release DAT_SERT->DA_5HT_release Oxidative_Stress Oxidative Stress (↑ ROS) DA_5HT_release->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Figure 1. Monoamine release and oxidative stress pathway.
Mitochondrial Dysfunction and Apoptosis

Mitochondria are critical for neuronal survival and are primary targets of BZP-induced toxicity. The increase in intracellular calcium levels and oxidative stress can lead to mitochondrial membrane hyperpolarization and impairment of the electron transport chain.[2][4] This dysfunction can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, leading to programmed cell death.[2]

Compound BZP / 1-Benzyl-4- phenylpiperazine Ca_ROS ↑ Intracellular Ca²⁺ ↑ ROS Compound->Ca_ROS Mitochondria Mitochondria MMP Mitochondrial Membrane Hyperpolarization Mitochondria->MMP Ca_ROS->Mitochondria Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Mitochondrial-mediated apoptosis pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of neurotoxicity studies. The following are standard in vitro protocols used to assess the neurotoxic potential of psychoactive compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 104 cells/well and allow them to attach overnight.

  • Compound Treatment: Expose cells to various concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with the test compound.

  • Probe Loading: Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with PBS.

  • Fluorescence Measurement: Measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Caspase-3/9 Activity Assay
  • Cell Lysis: Following compound treatment, lyse the cells using a suitable lysis buffer.

  • Substrate Addition: Add the colorimetric substrate for caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to caspase activity.

cluster_viability Cell Viability (MTT) cluster_ros ROS Detection (DCFH-DA) cluster_caspase Caspase Activity seed1 Seed Cells treat1 Treat with Compound seed1->treat1 mtt Add MTT treat1->mtt solubilize Solubilize Formazan mtt->solubilize read1 Read Absorbance solubilize->read1 seed2 Seed Cells treat2 Treat with Compound seed2->treat2 probe Load DCFH-DA treat2->probe wash Wash probe->wash read2 Read Fluorescence wash->read2 seed3 Seed Cells treat3 Treat with Compound seed3->treat3 lyse Lyse Cells treat3->lyse substrate Add Substrate lyse->substrate incubate Incubate substrate->incubate read3 Read Absorbance incubate->read3

Figure 3. Experimental workflows for in vitro neurotoxicity assays.

Conclusion and Future Directions

The available evidence strongly suggests that Benzylpiperazine (BZP) is neurotoxic in vitro, primarily through mechanisms involving oxidative stress and mitochondrial-mediated apoptosis. While direct experimental data for this compound is currently lacking, its structural similarity to BZP and other neurotoxic piperazine derivatives raises significant concerns about its potential for neuronal damage.

Future research should focus on conducting direct comparative studies of this compound and BZP to quantitatively assess their relative neurotoxic potential. Such studies should employ the standardized in vitro assays outlined in this guide to investigate key endpoints such as cytotoxicity, ROS production, mitochondrial function, and apoptosis induction in relevant neuronal cell models. This will provide crucial data for a comprehensive risk assessment of this emerging psychoactive substance.

References

A Comparative Analysis of 1-Benzyl-4-phenylpiperazine and Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fundamental difference lies in their mechanism of action. SSRIs, as their name suggests, selectively inhibit the reuptake of serotonin, leading to increased synaptic concentrations of this neurotransmitter. In contrast, piperazine derivatives like BZP are primarily monoamine releasing agents, a mechanism they share with stimulants like amphetamine.[1] They cause the reverse transport of monoamines through their respective transporters.[1]

Quantitative Comparison of Monoamine Transporter Activity

The following table summarizes the available quantitative data for the potency of 1-Benzylpiperazine as a monoamine releaser and the binding affinities of several common SSRIs for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This data highlights the potent and selective action of SSRIs on SERT, compared to the broader, less potent releasing activity of BZP.

CompoundSERTNETDATMechanism of Action
1-Benzylpiperazine (BZP) EC50: 6050 nMEC50: 62 nMEC50: 175 nMMonoamine Releaser
Fluoxetine pKi: 6.62pKi: 5.5pKi: 5.42Reuptake Inhibitor
Sertraline pKi: 7.60pKi: 6.38pKi: -Reuptake Inhibitor
Paroxetine pKi: 7.4pKi: 5.86pKi: 6.31Reuptake Inhibitor
Escitalopram pKi: 6.45pKi: 5.78pKi: 5.2Reuptake Inhibitor

EC50 values for BZP represent the concentration required to elicit 50% of the maximal release of the respective neurotransmitter. pKi values for SSRIs represent the negative logarithm of the binding affinity (Ki), where a higher value indicates a higher binding affinity.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies:

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific transporter or receptor.

  • Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the target transporter (SERT, NET, or DAT).

  • Methodology:

    • Preparation of Cell Membranes: Cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested. The cell membranes are then isolated through centrifugation.

    • Incubation: A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.

    • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.

Neurotransmitter Uptake/Release Assays

These assays measure the functional effect of a compound on transporter activity, either as an inhibitor of uptake or as a promoter of release.

  • Objective: To determine the potency of a compound in inhibiting the uptake of a radiolabeled neurotransmitter or in stimulating its release from cells expressing the target transporter.

  • Methodology for Uptake Inhibition:

    • Cell Culture: Cells expressing the transporter of interest are seeded in multi-well plates.

    • Pre-incubation: The cells are pre-incubated with various concentrations of the test compound.

    • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT) is added to initiate the uptake process.

    • Termination and Measurement: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel. The intracellular radioactivity is then measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

  • Methodology for Neurotransmitter Release:

    • Loading: Cells are first incubated with a radiolabeled neurotransmitter, which is taken up into the cells via the transporters.

    • Washing: The cells are washed to remove any extracellular radiolabel.

    • Stimulation of Release: The cells are then exposed to various concentrations of the test compound (the releasing agent).

    • Measurement of Release: The amount of radioactivity released from the cells into the surrounding medium is measured at specific time points.

    • Data Analysis: The concentration of the test compound that elicits 50% of the maximum possible release (EC50) is determined.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways affected by SSRIs and monoamine releasing agents like 1-Benzylpiperazine.

cluster_SSRI SSRI Mechanism: Reuptake Inhibition Presynaptic Presynaptic Neuron SERT SERT Presynaptic->SERT reuptake Postsynaptic Postsynaptic Neuron Serotonin_synapse Serotonin Receptor 5-HT Receptor Serotonin_synapse->Receptor binds SSRI SSRI SSRI->SERT blocks

SSRI blocks serotonin reuptake.

cluster_Releaser Monoamine Releaser Mechanism (e.g., BZP) Presynaptic_R Presynaptic Neuron Postsynaptic_R Postsynaptic Neuron Transporter_R Monoamine Transporter Monoamine_synapse Synaptic Monoamines Transporter_R->Monoamine_synapse Monoamine_cyto Cytoplasmic Monoamines Monoamine_cyto->Transporter_R efflux Receptor_R Monoamine Receptor Monoamine_synapse->Receptor_R binds Releaser BZP Releaser->Transporter_R enters & reverses A Seed cells expressing the target transporter (e.g., SERT-HEK293) B Pre-incubate cells with varying concentrations of the test compound A->B C Add radiolabeled neurotransmitter (e.g., [3H]Serotonin) B->C D Incubate for a defined period to allow for uptake C->D E Terminate uptake by rapidly washing with ice-cold buffer D->E F Lyse cells and measure intracellular radioactivity using a scintillation counter E->F G Calculate IC50 value: the concentration that inhibits 50% of uptake F->G

References

Validating the Binding Affinity of 1-Benzyl-4-phenylpiperazine to Serotonin Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 1-Benzyl-4-phenylpiperazine to the human serotonin transporter (SERT). In the absence of direct experimental data for this specific compound, this document leverages structure-activity relationship (SAR) principles and compares its structural motifs to known SERT ligands with established binding affinities. The provided experimental protocols and data from analogous compounds offer a framework for predicting and validating the binding characteristics of this compound.

Comparative Binding Affinity Data

While a direct binding affinity (Kᵢ) for this compound at the human serotonin transporter (hSERT) is not available in the public domain, we can infer its potential affinity by examining structurally related compounds. The following table summarizes the Kᵢ values for a series of 1-phenyl-piperazine analogs, which share a core scaffold with this compound. This data is crucial for understanding how substitutions on the phenyl and piperazine rings influence SERT binding.

CompoundSubstitutionhSERT Kᵢ (µM)[1]
1-Phenylpiperazine (PP)None6.8
1-(2-Methylphenyl)piperazine2-Me3.0
1-(2-Ethylphenyl)piperazine2-Et3.9
1-(3-Hydroxyphenyl)piperazine3-OH-
1-(3-Chlorophenyl)piperazine (mCPP)3-Cl-

Note: Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

Experimental Protocols

To empirically determine the binding affinity of this compound for SERT, a radioligand competition binding assay is the gold-standard method.[2] This technique measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the transporter.

Radioligand Competition Binding Assay for hSERT

1. Materials:

  • Biological Material: Cell membranes prepared from a stable cell line expressing the human serotonin transporter (hSERT), such as HEK293 cells.[2]
  • Radioligand: A high-affinity SERT radioligand, for example, [³H]-(S)-Citalopram.[2][3]
  • Test Compound: this compound.
  • Reference Compound: A known SERT inhibitor, such as Paroxetine or Fluoxetine, for determining non-specific binding.[3]
  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[2]
  • Wash Buffer: Ice-cold assay buffer.[2]
  • Scintillation Cocktail.
  • 96-well microplates and filter mats.
  • Cell harvester and liquid scintillation counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, combine the hSERT-expressing cell membranes, the radioligand ([³H]-(S)-Citalopram) at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound (this compound).
  • Total and Non-specific Binding: Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a reference compound to saturate all specific binding sites).[3]
  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]
  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]
  • Scintillation Counting: Place the filter mats into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Serotonin Transporter (SERT) Signaling Pathway

The serotonin transporter does not initiate a signaling cascade in the classical sense. Instead, its primary function is to terminate serotonergic signaling by reuptaking serotonin from the synaptic cleft into the presynaptic neuron. This process is dependent on sodium and chloride ions.[4][5][6] The transporter cycles between outward-open, occluded, and inward-open conformations to facilitate this transport.[4]

SERT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron 5HT_ext Serotonin (5-HT) SERT_out SERT (Outward-open) 5HT_ext->SERT_out Binds Na_ext Na+ Na_ext->SERT_out Binds Cl_ext Cl- Cl_ext->SERT_out Binds SERT_occ SERT (Occluded) SERT_out->SERT_occ Conformational Change SERT_in SERT (Inward-open) SERT_occ->SERT_in Conformational Change SERT_in->SERT_out Reorientation 5HT_int Serotonin (5-HT) SERT_in->5HT_int Releases Na_int Na+ SERT_in->Na_int Releases Cl_int Cl- SERT_in->Cl_int Releases K_int K+ K_int->SERT_in Binds

Caption: Mechanism of serotonin reuptake by the serotonin transporter (SERT).

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in the radioligand competition binding assay to determine the Kᵢ of a test compound for SERT.

Binding_Assay_Workflow prep Prepare hSERT Membranes, Radioligand, and Test Compound incubate Incubate Membranes, Radioligand, and Test Compound prep->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine IC50 and Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship: Predicting Binding Affinity of this compound

This diagram outlines the logic for predicting the binding affinity of this compound based on the known affinities of its structural analogs.

SAR_Logic Target This compound Core 1-Phenylpiperazine Core Target->Core Contains Benzyl N-Benzyl Group Target->Benzyl Contains Analogs Binding Data of 1-Phenylpiperazine Analogs Core->Analogs Is the basis for Prediction Predicted Binding Affinity for SERT Benzyl->Prediction Influences Analogs->Prediction Informs

Caption: Structure-Activity Relationship (SAR) logic for predicting binding affinity.

References

Unraveling the Cross-Reactivity of 1-Benzyl-4-phenylpiperazine with Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of 1-Benzyl-4-phenylpiperazine (BPP) and its analogs with dopamine receptor subtypes. Due to the limited availability of specific binding and functional data for this compound, this guide utilizes data for the closely related parent compound, 1-phenylpiperazine, and other relevant derivatives to provide a comparative framework. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to serve as a valuable resource for researchers engaged in the development of dopaminergic ligands.

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of 1-phenylpiperazine and two comparator compounds at human dopamine D2 and D3 receptors. The selection of comparators, a 2-methoxyphenyl derivative and a 2,3-dichlorophenyl derivative, highlights the significant impact of substitutions on the phenyl ring on both affinity and selectivity.

Compound IDR1 (Substitution on Phenyl Ring)D2 Kᵢ (nM)D3 Kᵢ (nM)D2/D3 Selectivity RatioReference
1 H (Unsubstituted Phenylpiperazine)>100096>10.4[1]
2 2-OCH₃400.3133[1]
3 2,3-diCl530.959[1]

Lower Kᵢ values indicate higher binding affinity.

Dopamine Receptor Signaling Pathways

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2] These G protein-coupled receptors (GPCRs) mediate distinct intracellular signaling cascades upon activation by dopamine or synthetic ligands.[2] Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

D1-like receptors are primarily coupled to the Gαs/olf G protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] In contrast, D2-like receptors are coupled to Gαi/o G proteins, which inhibit adenylyl cyclase activity, resulting in a decrease in cAMP production.[2]

D1_like_signaling Dopamine Dopamine D1_R D1/D5 Receptor Dopamine->D1_R activates Gas_olf Gαs/olf D1_R->Gas_olf activates AC Adenylyl Cyclase Gas_olf->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects PKA->Downstream phosphorylates

D1-like Receptor Signaling Pathway

D2_like_signaling Dopamine Dopamine D2_R D2/D3/D4 Receptor Dopamine->D2_R activates Gai_o Gαi/o D2_R->Gai_o activates AC Adenylyl Cyclase Gai_o->AC inhibits cAMP cAMP AC->cAMP conversion blocked ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

D2-like Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands with dopamine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing receptor) Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Radioligand Solution (e.g., [³H]spiperone) Radioligand->Incubate Test_Compound Test Compound Dilutions Test_Compound->Incubate Filtration Rapid Filtration (separate bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (measure radioactivity) Filtration->Scintillation IC50_Calc Calculate IC₅₀ Scintillation->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the dopamine receptor subtype of interest.

  • Radioligand specific for the receptor (e.g., [³H]spiperone for D2-like receptors).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in dopamine receptor signaling. This allows for the determination of a compound's functional activity as an agonist, antagonist, or partial agonist.

Materials:

  • Whole cells expressing the dopamine receptor subtype of interest.

  • Assay buffer.

  • Forskolin (an adenylyl cyclase activator, used for studying D2-like receptor inhibition).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Cells are seeded in microplates and allowed to adhere.

  • Compound Addition: The test compound is added to the cells at various concentrations. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.

  • Stimulation:

    • For D1-like receptors , the effect of the test compound on basal or agonist-stimulated cAMP production is measured.

    • For D2-like receptors , cells are typically stimulated with forskolin to induce cAMP production, and the ability of the test compound to inhibit this increase is measured.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method.

  • Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

The available data on 1-phenylpiperazine and its derivatives demonstrate that this chemical scaffold is a versatile starting point for the development of potent and selective dopamine receptor ligands. The unsubstituted 1-phenylpiperazine shows a preference for the D3 receptor over the D2 receptor, although with relatively low affinity for the latter.[1] Structural modifications, particularly substitutions on the phenyl ring, can dramatically alter both the binding affinity and the selectivity profile. For instance, the addition of a 2-methoxy group significantly enhances D3 affinity and D2/D3 selectivity, while a 2,3-dichloro substitution also improves D3 affinity but with a different selectivity profile.[1]

Further research is warranted to fully characterize the binding and functional profile of this compound across all dopamine receptor subtypes. Such studies would provide a more complete understanding of its potential as a pharmacological tool or therapeutic lead. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for conducting these future investigations.

References

Head-to-head comparison of 1-Benzyl-4-phenylpiperazine and phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the key physicochemical and pharmacological parameters of phenylpiperazine and the projected properties of 1-Benzyl-4-phenylpiperazine.

Table 1: Physicochemical Properties

PropertyPhenylpiperazineThis compound
Molecular Formula C₁₀H₁₄N₂C₁₇H₂₀N₂
Molar Mass 162.23 g/mol 252.35 g/mol [1]
Structure
CAS Number 92-54-63074-46-2[1]

Table 2: Pharmacological Profile - Receptor Binding and Functional Activity

TargetPhenylpiperazineThis compound (Inferred)
Primary Mechanism Monoamine Releasing Agent[2]Likely a Monoamine Releasing Agent and/or Receptor Ligand
Serotonin Transporter (SERT) EC₅₀ = 880 nM (release)[2]Expected to have activity; potency relative to phenylpiperazine is unknown.
Dopamine Transporter (DAT) EC₅₀ = 2,530 nM (release)[2]Expected to have activity; may have increased potency compared to phenylpiperazine, similar to BZP's effects on dopamine.
Norepinephrine Transporter (NET) EC₅₀ = 186 nM (release)[2]Expected to have activity; potency relative to phenylpiperazine is unknown.
5-HT₁ₐ Receptor Ki values reported for derivatives are in the nanomolar range.[3]Likely to retain affinity; the benzyl group may modulate binding.
5-HT₂ₐ Receptor Derivatives show affinity.[3]Likely to retain affinity; the benzyl group may modulate binding.
D₂/D₃ Receptors Derivatives show affinity, with some exhibiting selectivity for D₃.Likely to retain affinity; potential for altered selectivity profile.
α₁-Adrenoceptors Derivatives show high affinity.Likely to retain affinity.

Disclaimer: The pharmacological data for this compound is inferred based on the known properties of phenylpiperazine and the structural addition of a benzyl group. Experimental validation is required to confirm this projected profile.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol is adapted for determining the binding affinity (Ki) of test compounds for serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and dopamine (e.g., D₂, D₃) receptors.

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Test compounds (this compound, phenylpiperazine) dissolved in DMSO.
  • Non-specific binding control (e.g., 10 µM of a known high-affinity ligand for the target receptor).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
  • Add the cell membrane preparation to initiate the binding reaction.
  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
  • Calculate specific binding by subtracting non-specific counts from total and sample counts.
  • Determine the IC₅₀ value by non-linear regression of the concentration-response curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Release Assay

This assay measures the ability of the test compounds to induce the release of monoamines (serotonin, dopamine, norepinephrine) from cells expressing the respective transporters.

1. Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
  • [³H]-labeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE).
  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
  • Test compounds.
  • 24-well plates.
  • Scintillation counter.

2. Procedure:

  • Plate the transporter-expressing cells in 24-well plates and allow them to adhere.
  • Pre-incubate the cells with the [³H]-labeled monoamine in uptake buffer to allow for uptake.
  • Wash the cells to remove excess unincorporated radiolabel.
  • Add the test compounds at various concentrations to the cells and incubate for a defined period (e.g., 30 minutes).
  • Collect the supernatant, which contains the released [³H]-monoamine.
  • Lyse the cells to determine the amount of [³H]-monoamine remaining intracellularly.
  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
  • Calculate the percentage of monoamine release for each concentration of the test compound.
  • Determine the EC₅₀ value from the concentration-response curve.

cAMP Functional Assay

This assay is used to determine the functional activity of the compounds at G-protein coupled receptors that modulate cyclic AMP (cAMP) levels, such as the 5-HT₁ₐ receptor (Gi-coupled, decreases cAMP).

1. Materials:

  • Cells expressing the receptor of interest (e.g., CHO-K1 cells with human 5-HT₁ₐ receptor).
  • Forskolin (an adenylyl cyclase activator).
  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
  • Test compounds.
  • Cell culture medium and plates.

2. Procedure:

  • Seed the cells in a suitable microplate and allow them to grow to the desired confluency.
  • Pre-treat the cells with the test compounds at various concentrations.
  • Stimulate the cells with forskolin to induce cAMP production.
  • Incubate for a specified time.
  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
  • Generate concentration-response curves to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.

Mandatory Visualization

The following diagrams illustrate the potential signaling pathways affected by phenylpiperazine and its derivatives.

G cluster_0 5-HT Receptor Signaling (Gq-coupled, e.g., 5-HT2A) P Phenylpiperazine Derivative R_5HT2A 5-HT2A Receptor P->R_5HT2A Binds to Gq Gq Protein R_5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response Ca->Response_Gq PKC->Response_Gq G cluster_1 5-HT Receptor Signaling (Gi-coupled, e.g., 5-HT1A) P Phenylpiperazine Derivative R_5HT1A 5-HT1A Receptor P->R_5HT1A Binds to Gi Gi Protein R_5HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response_Gi Cellular Response PKA->Response_Gi G cluster_2 Monoamine Transporter Interaction P Phenylpiperazine Derivative Transporter Monoamine Transporter (SERT, DAT, NET) P->Transporter Binds to / Substrate for Synaptic_Cleft Synaptic Cleft Transporter->Synaptic_Cleft Reverses Transport Released_Monoamine Monoamine Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Synaptic_Cleft Efflux via Transporter Monoamine_Vesicle Monoamine Vesicle Monoamine_Vesicle->Presynaptic_Neuron Release into Cytosol

References

In Vitro Validation of 1-Benzyl-4-phenylpiperazine as a 5-HT Receptor Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 1-Benzyl-4-phenylpiperazine's performance as a 5-HT receptor ligand against other well-established alternatives, supported by experimental data from scientific literature. The focus is on its in vitro validation through binding affinity and functional assays.

Comparative Analysis of 5-HT Receptor Binding Affinities

The binding affinity of a ligand for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity. The following table summarizes the Kᵢ values for arylpiperazine derivatives structurally related to this compound and other reference compounds at various serotonin (5-HT) receptor subtypes. This comparative data allows for an assessment of both the potency and selectivity of these compounds.

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₇ (Kᵢ, nM)Other Receptors (Kᵢ, nM)
Arylpiperazine Derivatives
Compound 9b¹23.939.445.0D₂: >1000
Compound 12a¹41.531542.5D₂: 300
LP-211²188–379-15D₂: 142
MEL-9²503-0.8D₂: 161
Reference Compounds
Buspirone³~31.6--D₂: ~300
Risperidone⁴4200.2-D₂: 3.2, α₁ₐ: 5, H₁: 20
8-OH-DPAT⁵~1-3>1000~10-30-
Ketanserin⁶~100-200~1-2~50-100α₁: ~10

¹Data from a study on arylpiperazine derivatives with potential antipsychotic properties.[1] ²LP-211 and MEL-9 are arylpiperazine derivatives with high affinity for the 5-HT₇ receptor.[2] ³Buspirone is a well-known anxiolytic and a 5-HT₁ₐ receptor partial agonist.[3] ⁴Risperidone is an atypical antipsychotic with high affinity for 5-HT₂ₐ and D₂ receptors. ⁵8-OH-DPAT is a classic selective 5-HT₁ₐ receptor agonist. ⁶Ketanserin is a classic 5-HT₂ₐ receptor antagonist.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to validate 5-HT receptor ligands.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells stably expressing the human 5-HT receptor of interest (e.g., HEK-293 or CHO cells) are cultured to confluency.

  • The cells are harvested, washed, and then homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Total binding is determined in the absence of the test compound.

  • Non-specific binding is measured in the presence of a high concentration of a known selective ligand for the target receptor.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: cAMP Measurement for Gs and Gi-Coupled Receptors

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger for Gs-coupled (stimulatory) and Gi-coupled (inhibitory) receptors.

1. Cell Culture and Plating:

  • Cells expressing the 5-HT receptor of interest (e.g., 5-HT₇ which is Gs-coupled, or 5-HT₁ₐ which is Gi-coupled) are seeded into 96- or 384-well plates and grown to an appropriate confluency.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., HBSS).

  • A phosphodiesterase inhibitor (e.g., IBMX) is often included in the assay buffer to prevent the degradation of cAMP.

  • For Gs-coupled receptors (e.g., 5-HT₇): The cells are incubated with varying concentrations of the test compound. An agonist will increase cAMP levels.

  • For Gi-coupled receptors (e.g., 5-HT₁ₐ): The cells are incubated with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound. An agonist will inhibit the forskolin-induced increase in cAMP.

  • The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.

3. cAMP Detection:

  • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

4. Data Analysis:

  • The data are plotted as a dose-response curve, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) values are determined using non-linear regression. The Eₘₐₓ (maximum effect) is also determined to classify the compound as a full or partial agonist/antagonist.

Signaling Pathways and Experimental Workflows

5-HT Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq-coupled (e.g., 5-HT₂ₐ) and Gs-coupled (e.g., 5-HT₇) serotonin receptors.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT₂ₐ Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Ligand Serotonin or This compound Ligand->Receptor IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Gq-protein coupled 5-HT₂ₐ receptor signaling pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT₇ Receptor Gs Gαs Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts Ligand Serotonin or This compound Ligand->Receptor cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Response Gene Transcription & Cellular Response CREB->Response Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation (from cells expressing 5-HT receptor) start->mem_prep assay_setup Assay Setup (96-well plate) - Membranes - Radioligand - Test Compound (serial dilutions) mem_prep->assay_setup incubation Incubation (e.g., 60 min at 25°C) assay_setup->incubation filtration Rapid Filtration (separates bound from free radioligand) incubation->filtration counting Scintillation Counting (measures radioactivity) filtration->counting analysis Data Analysis - Calculate IC₅₀ - Calculate Kᵢ using Cheng-Prusoff counting->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_plating Cell Plating (cells expressing Gs/Gi-coupled receptor) start->cell_plating compound_addition Compound Addition - Test Compound (serial dilutions) - Forskolin (for Gi-coupled receptors) cell_plating->compound_addition incubation Incubation (e.g., 30 min at 37°C) compound_addition->incubation lysis_detection Cell Lysis & cAMP Detection (using commercial assay kit) incubation->lysis_detection readout Signal Readout (Luminescence/Fluorescence) lysis_detection->readout analysis Data Analysis - Calculate EC₅₀/IC₅₀ and Eₘₐₓ readout->analysis end End analysis->end

References

Comparing the efficacy of 1-Benzyl-4-phenylpiperazine with first-generation antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the efficacy and mechanisms of action of 1-Benzyl-4-phenylpiperazine (BZP) and first-generation antidepressants, which primarily include Tricyclic Antidepressants (TCAs) and Monoamine Oxidase Inhibitors (MAOIs). The information is intended for researchers, scientists, and professionals in drug development, supported by available experimental data. It is important to note that this compound is not an approved antidepressant and is primarily known as a recreational substance, while first-generation antidepressants are an established class of medications for treating depressive disorders.

Overview of Mechanisms of Action

The therapeutic effects of antidepressants are largely attributed to their ability to modulate the levels of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.[1] this compound and first-generation antidepressants achieve this through fundamentally different mechanisms.

  • This compound (BZP): BZP functions as a monoamine releasing agent.[2] It acts on presynaptic transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), causing them to reverse their function.[3] Instead of reabsorbing neurotransmitters from the synapse, the transporters actively push dopamine and norepinephrine out of the presynaptic neuron, increasing their extracellular concentrations.[4][5] Its effect on the serotonin transporter (SERT) is considerably weaker.[3] This mechanism is similar to that of amphetamine.[3]

BZP_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron presynaptic_storage DA/NE Vesicles transporter DAT / NET DA_NE_synapse Dopamine (DA) & Norepinephrine (NE) transporter->DA_NE_synapse Releases DA/NE BZP_node BZP BZP_node->transporter Induces Efflux receptors Postsynaptic Receptors DA_NE_synapse->receptors Binding FGA_Mechanisms Mechanisms of First-Generation Antidepressants cluster_TCA Tricyclic Antidepressants (TCAs) cluster_MAOI Monoamine Oxidase Inhibitors (MAOIs) TCA_node TCA TCA_transporter NET / SERT TCA_node->TCA_transporter Blocks TCA_reuptake Neurotransmitter Reuptake TCA_transporter->TCA_reuptake Mediates TCA_synapse Increased NE/5-HT in Synapse TCA_reuptake->TCA_synapse Leads to MAOI_node MAOI MAO_enzyme Monoamine Oxidase (MAO) Enzyme MAOI_node->MAO_enzyme Inhibits MAO_breakdown Neurotransmitter Breakdown MAO_enzyme->MAO_breakdown Catalyzes MAO_storage Increased NE/5-HT/DA in Neuron MAO_breakdown->MAO_storage Leads to Experimental_Workflow start Start: Select Animals (e.g., Male Mice) acclimatize Acclimatization to Testing Environment start->acclimatize grouping Randomize into Treatment Groups acclimatize->grouping admin Drug Administration (Vehicle, FGA, BZP Derivative) grouping->admin wait Waiting Period (e.g., 30-60 min) admin->wait test Behavioral Test (FST or TST for 6 min) wait->test record Record Behavior (Score Immobility Time) test->record analysis Statistical Analysis (e.g., ANOVA) record->analysis end End: Compare Efficacy analysis->end

References

A Comparative Guide to the Synthesis of 1-Benzyl-4-phenylpiperazine: An Evaluation of a Novel Reductive Amination Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-Benzyl-4-phenylpiperazine is a significant scaffold in medicinal chemistry, and its synthesis is a critical step in the development of various therapeutic agents. This guide provides a detailed comparison of a classical synthesis route with a novel, streamlined reductive amination protocol, supported by experimental data to inform methodology selection.

Introduction to Synthesis Strategies

The traditional approach to synthesizing this compound often involves the direct N-alkylation of 1-phenylpiperazine with a benzyl halide. This well-established method is straightforward but can present challenges, including the potential for over-alkylation and the use of harsh reagents.

In contrast, a novel approach utilizing reductive amination offers a milder and often more efficient alternative. This one-pot reaction involves the formation of an iminium intermediate from 1-phenylpiperazine and benzaldehyde, which is then reduced in situ to the desired product. This method can lead to higher yields, improved purity, and more favorable reaction conditions.

Comparative Performance Data

The following table summarizes the key performance indicators for both the established and novel synthesis routes, providing a clear, quantitative comparison to aid in the selection of the most appropriate method for your research needs.

ParameterEstablished Route: N-AlkylationNovel Route: Reductive Amination
Starting Materials 1-Phenylpiperazine, Benzyl Chloride1-Phenylpiperazine, Benzaldehyde
Key Reagents Sodium Carbonate, Potassium IodideSodium Triacetoxyborohydride
Solvent AcetonitrileDichloromethane
Reaction Temperature 80°C (Reflux)Room Temperature
Reaction Time 12 - 16 hours4 - 6 hours
Typical Yield 75 - 85%90 - 97%
Product Purity Good to Excellent (after purification)Excellent (often requires minimal purification)
Key Advantages Utilizes common and inexpensive reagents.Milder reaction conditions, shorter reaction time, higher yields, one-pot procedure.
Key Disadvantages Longer reaction times, higher temperatures, potential for quaternary salt formation.Requires a specialized but common reducing agent.

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations for both the established and novel synthesis routes.

established_route phenylpiperazine 1-Phenylpiperazine reagents Na2CO3, KI Acetonitrile, 80°C phenylpiperazine->reagents benzyl_chloride Benzyl Chloride benzyl_chloride->reagents product This compound reagents->product

Caption: Established N-Alkylation Synthesis Route.

novel_route phenylpiperazine 1-Phenylpiperazine reagents1 DCM, RT phenylpiperazine->reagents1 benzaldehyde Benzaldehyde benzaldehyde->reagents1 iminium Iminium Intermediate reagents2 NaBH(OAc)3 iminium->reagents2 product This compound reagents1->iminium reagents2->product

Caption: Novel Reductive Amination Synthesis Route.

Experimental Workflow Visualization

The operational flow for executing the novel reductive amination synthesis is outlined in the following diagram, providing a step-by-step visual guide from setup to product isolation.

experimental_workflow start Start: Assemble Reaction Vessel dissolve Dissolve 1-Phenylpiperazine and Benzaldehyde in Dichloromethane start->dissolve add_reductant Add Sodium Triacetoxyborohydride in portions dissolve->add_reductant stir Stir at Room Temperature (4-6 hours) add_reductant->stir monitor Monitor Reaction Progress by TLC stir->monitor monitor->stir Incomplete quench Quench Reaction with Saturated Aqueous Sodium Bicarbonate monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract dry Dry Organic Layer over Anhydrous Sodium Sulfate extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Reductive Amination.

Detailed Experimental Protocols

Established Route: N-Alkylation of 1-Phenylpiperazine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpiperazine (1.0 eq.), sodium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.) in acetonitrile.

  • Addition of Alkylating Agent: Add benzyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Novel Route: Reductive Amination
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-phenylpiperazine (1.0 eq.) and benzaldehyde (1.05 eq.) in dichloromethane.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, maintaining the temperature at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Conclusion

The novel reductive amination route for the synthesis of this compound presents a compelling alternative to the traditional N-alkylation method. The milder reaction conditions, significantly shorter reaction times, and higher yields make it a more efficient and potentially more cost-effective approach for laboratory-scale synthesis and process development. For researchers and drug development professionals, the adoption of this modern methodology can lead to accelerated timelines and improved overall efficiency in the synthesis of this valuable chemical intermediate.

Comparative study of the metabolic stability of different phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of drugs targeting the central nervous system (CNS) and other therapeutic areas. A critical determinant of a drug candidate's success is its metabolic stability, which dictates its pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of various phenylpiperazine derivatives, supported by in vitro experimental data, to aid in the selection and optimization of drug candidates.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of a selection of phenylpiperazine derivatives in human liver microsomes (HLM). The key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent capacity of the liver to metabolize a drug.

Compound ClassDerivativet½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Arylpiperazines Compound 30 (with 2-pyrimidynyl ring)9.32 ± 0.04Not Reported[1]
Compound 17 (with 2-pyrimidynyl ring)9.25 ± 0.34Not Reported[1]
Compound 13 (with 2-pyrimidynyl ring)2.76 ± 0.54Not Reported[1]
Piperazin-1-ylpyridazines Compound 13High[2]
Compound 7> 60Low[2]
Compound 14> 60 (in MLM), Unstable in HLMNot Reported[2]
Compound 29105Low[2]
Antidepressant TrazodoneNot directly reported, but shows slower conversion in human hepatocytes compared to mouse and rat.[3]Slower in human hepatocytes than other species.[3][3]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro microsomal stability assays. This section outlines a detailed, generalized methodology for conducting such an experiment.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).

Materials:

  • Test phenylpiperazine derivatives

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 1 µM) by diluting the stock solution in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes (final concentration typically 0.5 mg/mL) with the working solution of the test compound.

    • Pre-warm the mixture to 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Sampling:

    • Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Immediately terminate the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing Experimental and Metabolic Pathways

To further clarify the processes involved in determining and understanding the metabolic stability of phenylpiperazine derivatives, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound Solution inc_mix Mix Compound and Microsomes prep_cpd->inc_mix prep_mic Prepare Microsome Suspension prep_mic->inc_mix prep_nadph Prepare NADPH Solution inc_start Initiate Reaction with NADPH at 37°C prep_nadph->inc_start inc_mix->inc_start samp_time Collect Aliquots at Time Points inc_start->samp_time samp_quench Quench Reaction with Acetonitrile samp_time->samp_quench analysis_process Centrifuge and Collect Supernatant samp_quench->analysis_process analysis_lcms LC-MS/MS Quantification analysis_process->analysis_lcms analysis_data Calculate t½ and CLint analysis_lcms->analysis_data

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Phenylpiperazine Derivative cyp450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) parent->cyp450 hydroxylation Hydroxylation cyp450->hydroxylation n_dealkylation N-dealkylation cyp450->n_dealkylation other_ox Other Oxidations cyp450->other_ox phase1_metabolites Phase I Metabolites hydroxylation->phase1_metabolites n_dealkylation->phase1_metabolites other_ox->phase1_metabolites ugt UGTs phase1_metabolites->ugt conjugation Glucuronide Conjugates ugt->conjugation excretion Excretion conjugation->excretion

Caption: General metabolic pathways for phenylpiperazine derivatives.

Conclusion

The metabolic stability of phenylpiperazine derivatives is highly dependent on their chemical structure. In vitro assays, such as the microsomal stability assay, are invaluable tools in early drug discovery for predicting the in vivo pharmacokinetic properties of these compounds. The data and methodologies presented in this guide offer a framework for comparing and selecting phenylpiperazine derivatives with favorable metabolic profiles, ultimately contributing to the development of safer and more effective medicines. Researchers are encouraged to conduct head-to-head comparative studies to build a more comprehensive public database of the metabolic stability of this important class of compounds.

References

Assessing the Off-Target Effects of 1-Benzylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: The initial request specified an assessment of 1-Benzyl-4-phenylpiperazine. However, a comprehensive search of available scientific literature revealed a significant lack of specific pharmacological data for this compound. In contrast, a wealth of information is available for the closely related and more widely studied compound, 1-Benzylpiperazine (BZP). Therefore, this guide will focus on the off-target effects of BZP, a prominent member of the piperazine class of compounds. This analysis will provide valuable insights for researchers, scientists, and drug development professionals working with related chemical scaffolds.

Introduction

1-Benzylpiperazine (BZP) is a synthetic compound that acts as a central nervous system stimulant, primarily by modulating the activity of monoamine neurotransmitters.[1][2] While its primary targets are the dopamine, norepinephrine, and serotonin transporters, a comprehensive understanding of its off-target interactions is crucial for evaluating its therapeutic potential and predicting potential adverse effects. This guide provides a comparative assessment of the off-target effects of BZP, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Quantitative Data

The following tables summarize the binding affinities and functional potencies of 1-Benzylpiperazine (BZP) and selected comparator piperazine derivatives at their primary and key off-target sites. Data has been compiled from various sources and should be interpreted with consideration for potential inter-laboratory variability.

Table 1: Monoamine Transporter Activity of 1-Benzylpiperazine (BZP)

CompoundDopamine Transporter (DAT) EC₅₀ (nM)Norepinephrine Transporter (NET) EC₅₀ (nM)Serotonin Transporter (SERT) EC₅₀ (nM)
1-Benzylpiperazine (BZP)175[3]62[3]6050[3]

Table 2: Off-Target Receptor Binding Affinities (Ki in nM) of Piperazine Derivatives

Receptor1-Benzylpiperazine (BZP)Trifluoromethylphenylpiperazine (TFMPP)meta-Chlorophenylpiperazine (mCPP)
α₂-AdrenergicAntagonist (Ki not specified)[3]Data not availableData not available
5-HT₁ₐData not availableData not availableData not available
5-HT₁ₑData not availableData not availableData not available
5-HT₂ₐNon-selective agonist (Ki not specified)[3]High Affinity[4]High Affinity[4]
5-HT₂ₑNon-selective agonist (Ki not specified)[3]High Affinity[4]High Affinity[4]
5-HT₂CNon-selective agonist (Ki not specified)[3]High Affinity[4]Agonist[5]

Note: Comprehensive, directly comparable off-target binding data for BZP is limited in the public domain. The information presented reflects the current available literature.

Key Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

dopamine_transporter_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Presynaptic_Neuron Presynaptic_Neuron DAT->Presynaptic_Neuron Reuptake BZP 1-Benzylpiperazine (BZP) BZP->DAT Inhibition Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation alpha2_adrenergic_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft_ne Synaptic Cleft NE_Vesicle Norepinephrine Vesicle NE_Vesicle->Synaptic_Cleft_NE Release Alpha2_AR α₂-Adrenergic Receptor (Autoreceptor) Alpha2_AR->NE_Vesicle Inhibition of Release BZP 1-Benzylpiperazine (BZP) BZP->Alpha2_AR Antagonism Norepinephrine Norepinephrine Norepinephrine->Alpha2_AR serotonin_5ht2a_signaling cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular 5HT2A_Receptor 5-HT₂ₐ Receptor Gq_G_protein Gq Protein 5HT2A_Receptor->Gq_G_protein Activates PLC Phospholipase C (PLC) Gq_G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves BZP 1-Benzylpiperazine (BZP) BZP->5HT2A_Receptor Agonism Serotonin Serotonin Serotonin->5HT2A_Receptor Agonism DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response radioligand_binding_assay_workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Receptor Start->Prepare_Membranes Prepare_Reagents Prepare Radioligand, Competitor (BZP), and Buffers Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Competitor Prepare_Membranes->Incubation Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Ligand Filtration->Washing Scintillation_Counting Quantify Radioactivity using Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis to Determine Ki or IC₅₀ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzyl-4-phenylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 1-Benzyl-4-phenylpiperazine, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols.

Quantitative Data Summary

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation

Source: PubChem CID 511484[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2][3][4] The following protocol provides a general framework for its safe disposal as hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound waste.[5][6]

  • If there is a risk of generating dust or aerosols, use a certified respirator in a well-ventilated area, preferably within a chemical fume hood.[6][7]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.[5][8] The label should include "Hazardous Waste" and the chemical name.[5]

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, vials), and cleaning materials in this designated container.[5][9]

  • Crucially, do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. [9] Incompatible materials can lead to dangerous chemical reactions.

3. Handling Small Spills:

  • In the event of a small spill, ensure the area is well-ventilated and evacuate non-essential personnel.[5]

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or chemical absorbent pads.[5][9]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[5][9]

  • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.[9]

4. Final Disposal:

  • Ensure the hazardous waste container is securely sealed and properly labeled with all required information, including the chemical name and associated hazards.[8]

  • The recommended method for the final disposal of this compound is through a licensed and approved hazardous waste management company.[6][8]

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][10] This can lead to environmental contamination and potential harm to aquatic life.[6][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the waste in compliance with all applicable regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Hazardous Waste Container B->C D Is there a small spill? C->D E Contain spill with inert absorbent. Collect and add to waste container. Decontaminate spill area. D->E Yes F Securely Seal and Label Waste Container D->F No E->F G Store in a Designated, Safe, and Ventilated Area F->G H Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service G->H I Arrange for Professional Disposal (e.g., Incineration) H->I J End: Compliant Disposal I->J

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound waste, ensuring a safer working environment and promoting environmental responsibility. Always consult your institution's specific safety guidelines and the most current regulatory requirements before handling and disposing of any hazardous chemical.

References

Personal protective equipment for handling 1-Benzyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl-4-phenylpiperazine. The following procedures are based on a comprehensive review of safety data for closely related piperazine compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. It is imperative to treat this compound with a high degree of caution, assuming it may share hazards with similar structures.

Hazard Profile and Personal Protective Equipment (PPE)

Based on the available data for analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[1] Therefore, a stringent personal protective equipment (PPE) regimen is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Safety goggles or a face shieldMust be worn at all times to prevent contact with eyes.
Hand Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use. Use proper glove removal technique to avoid skin contact.
Skin and Body Laboratory coat or protective suitEnsure full coverage to prevent skin exposure.
Respiratory Respirator with appropriate filterUse if ventilation is inadequate or if dust/aerosols are generated.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent all personal contact, including inhalation of dust or aerosols and contact with skin and eyes.[2]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[2]

  • Clothing: Contaminated clothing should be removed immediately and laundered separately before reuse.[2] Leather items such as shoes, belts, and watchbands that become contaminated should be discarded.[2]

Storage Procedures:
  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[3]

  • Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[3]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is essential for laboratory safety.

Emergency Procedures:

Table 2: Emergency Response Protocols

Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water. 3. Seek immediate medical attention.[4]
Eye Contact 1. Rinse cautiously with water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention.[3][4][5]
Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.[4][5]
Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention.[3][4]
Small Spill 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE. 3. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.[2] 4. Clean the spill area thoroughly.
Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal facility.[3][6][7] Adhere to all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Experimental Protocol Framework

  • Literature Review: Conduct a thorough literature search for studies on this compound and structurally similar compounds to understand their reactivity, stability, and handling requirements.

  • Risk Assessment: Perform a comprehensive risk assessment for each experimental step. This should identify potential hazards and outline control measures to mitigate risks.

  • Small-Scale Trial: Before proceeding with a large-scale experiment, conduct a small-scale trial to observe the reaction and identify any unforeseen hazards.

  • Documentation: Maintain detailed records of all experimental procedures, observations, and safety measures taken.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Weighing Weigh Compound in Fume Hood Ventilation->Weighing Reaction Perform Experiment Weighing->Reaction Storage Store Securely Reaction->Storage Decontamination Decontaminate Work Area Storage->Decontamination WasteCollection Collect Hazardous Waste Decontamination->WasteCollection Disposal Dispose via Licensed Facility WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.